1-Cyclohexyl-3H-1,3-benzodiazol-2-one
Description
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Properties
IUPAC Name |
3-cyclohexyl-1H-benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c16-13-14-11-8-4-5-9-12(11)15(13)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPGCWWXPPKEOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20364712 | |
| Record name | 1-Cyclohexyl-3H-1,3-benzodiazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20364712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100615-14-3 | |
| Record name | 1-Cyclohexyl-3H-1,3-benzodiazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20364712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Cyclic Urea Engine: Benzimidazol-2-one as a Privileged Scaffold in Drug Discovery
[1][2]
Executive Summary
In the lexicon of medicinal chemistry, a "privileged structure" is a molecular framework capable of providing high-affinity ligands for more than one type of receptor. The Benzimidazol-2-one (also known as 2-hydroxybenzimidazole or benzimidazolone) stands as a paragon of this concept.[1][2][3] Distinguished by its fused benzene-cyclic urea architecture, this scaffold offers a unique balance of structural rigidity and hydrogen-bonding versatility.[2][3]
Unlike its parent heterocycle benzimidazole, the 2-one derivative introduces a fixed donor-acceptor motif (NH-C=O) that mimics endogenous nucleobases and peptide bonds.[1][2][3] This guide dissects the chemical, synthetic, and pharmacological attributes that allow benzimidazol-2-one to bridge diverse therapeutic areas—from antipsychotic GPCR modulation (Dopamine D2) to modern kinase inhibition (IGF-1R).[1][2]
Part 1: Structural Fundamentals & Chemical Space
The Tautomeric Equilibrium
The reactivity and binding profile of this scaffold are defined by the equilibrium between the lactam (2-one) and lactim (2-hydroxy) forms.[2][3]
-
Dominant Species: In both solid state and solution, the lactam (A) form predominates due to the resonance stabilization of the urea moiety.[4]
-
Pharmacophore Implications: The lactam form presents a specific H-bond signature: the carbonyl oxygen acts as a hydrogen bond acceptor (HBA), while the N-H protons act as hydrogen bond donors (HBD).[4] This is critical for binding in the serine/threonine-rich pockets of GPCRs.[3]
Physicochemical Properties[3]
-
Lipophilicity (LogP): The cyclic urea core is polar, lowering LogP compared to the fully aromatic benzimidazole.[4] This improves water solubility but requires careful N-alkylation to maintain membrane permeability.[3]
-
Acid-Base Profile: The N-H protons are weakly acidic (pKa ~10-11), allowing for deprotonation by mild bases (e.g., K₂CO₃, Cs₂CO₃) to facilitate regioselective alkylation.[4]
Visualization: Tautomerism & Interaction Logic
Figure 1. The tautomeric equilibrium favors the lactam form, which provides the critical donor-acceptor motif for receptor binding.[1]
Part 2: Synthetic Methodologies
Efficient access to the benzimidazol-2-one core is a prerequisite for library generation.[1][2][3] Two primary routes dominate the landscape: the classical cyclization and the modern reductive contraction.
Protocol A: Classical Cyclization (CDI-Mediated)
This is the industry-standard method for synthesizing the parent core from o-phenylenediamines.[1][2][3]
Reagents: o-Phenylenediamine, 1,1'-Carbonyldiimidazole (CDI), THF (anhydrous).[4] Mechanism: Nucleophilic attack of the diamine on the carbonyl of CDI, followed by intramolecular cyclization and loss of imidazole.
Step-by-Step Protocol:
-
Preparation: Dissolve o-phenylenediamine (10 mmol) in anhydrous THF (50 mL) under an inert atmosphere (N₂ or Ar).
-
Addition: Cool the solution to 0°C. Add CDI (12 mmol, 1.2 eq) portion-wise over 15 minutes to control exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitoring by TLC (EtOAc/Hexane) should show the disappearance of the diamine.
-
Workup: The product often precipitates directly.[3] Filter the white solid.[3][5] If no precipitate forms, concentrate the solvent to 20% volume and add cold water.[4]
-
Purification: Recrystallize from Ethanol/Water.
Protocol B: Regioselective N-Alkylation
Diversification usually occurs at the N1 and N3 positions.[2][3] When the benzene ring is substituted (e.g., 5-chloro), regioselectivity becomes a challenge.[4]
Reagents: Benzimidazol-2-one core, Alkyl Halide, Base (Cs₂CO₃ or NaH), DMF.[4]
Step-by-Step Protocol:
-
Deprotonation: Dissolve the scaffold (1.0 eq) in DMF.[3] Add Cs₂CO₃ (1.5 eq) and stir at room temperature for 30 mins.
-
Note: Cs₂CO₃ is preferred over NaH for milder, more controlled mono-alkylation.[3]
-
-
Alkylation: Add the alkyl halide (1.1 eq) dropwise.
-
Reaction: Stir at 60°C for 3-12 hours.
-
Selectivity Control: For 5-substituted scaffolds, the N1 position (para to the electron-withdrawing group) is often electronically favored, but steric factors at C4 can shift this.[3] Isomer separation by column chromatography is typically required.[3]
Visualization: Synthetic Workflow
Figure 2.[1][2][3] The primary synthetic pathway involves cyclization of diamines followed by base-mediated N-alkylation.[1][2]
Part 3: Pharmacological Versatility (The "Privileged" Aspect)[4]
The benzimidazol-2-one scaffold is not merely a linker; it is an active participant in ligand-receptor binding.[1][2][3] Its presence in multiple FDA-approved drugs highlights its ability to satisfy diverse pharmacophoric requirements.[2][3]
FDA-Approved Drugs & Mechanisms[1][2]
| Drug Name | Primary Target | Therapeutic Area | Role of Benzimidazol-2-one Scaffold |
| Droperidol | Dopamine D2 (Antagonist) | Antiemetic / Antipsychotic | Mimics the aromatic neurotransmitter core; NH/CO form H-bonds with Serine/Threonine residues in the binding pocket.[1][2][3] |
| Pimozide | Dopamine D2 (Antagonist) | Antipsychotic (Tourette's) | Acts as a rigid bioisostere for the indole ring seen in serotonin, providing high affinity D2 blockade.[4] |
| Domperidone | Dopamine D2 (Peripheral) | Prokinetic / Antiemetic | Contains two benzimidazolone-related moieties.[2][3][7][8][9][10] The core scaffold ensures peripheral selectivity by modulating P-gp efflux and solubility.[2][3] |
| Flibanserin | 5-HT1A (Agonist) / 5-HT2A (Antagonist) | HSDD (Hypoactive Sexual Desire) | The scaffold positions the piperazine ring for optimal interaction with serotonin receptors (5-HT).[1][2][3] |
| Oxatomide | H1 Receptor (Antagonist) | Antihistamine | Serves as a stable, non-oxidizable anchor that positions the diphenylmethyl group.[4] |
Emerging Targets: Kinase Inhibition
Recent medicinal chemistry efforts have repurposed this scaffold for kinase inhibition (e.g., IGF-1R and ITK ).
-
Mechanism: The urea moiety (NH-C=O) functions as a hinge-binding motif, mimicking the adenine ring of ATP.[2]
-
SAR Insight: N-alkylation with solubilizing groups (e.g., piperidines) projects substituents into the ribose-binding pocket, enhancing selectivity.[1][4]
Visualization: Pharmacological Interaction Map
Figure 3.[1][2][3] The scaffold's versatility allows it to target GPCRs and Enzymes through distinct binding modes.
Part 4: Structure-Activity Relationship (SAR) Strategies
To optimize this scaffold, researchers must manipulate three key vectors:
-
N1/N3 Nitrogen Substitution:
-
C5/C6 Benzenoid Substitution:
-
The Carbonyl (C2) Core:
References
-
Synthesis of Benzimidazol-2-ones via CDI Cycliz
-
Droperidol: Structure and Pharmacology
-
Flibanserin: Mechanism and Chemistry
-
Benzimidazol-2-one as a Privileged Scaffold
-
Domperidone: Chemical Structure and Properties
Sources
- 1. Pimozide [webbook.nist.gov]
- 2. Domperidone Maleate | C26H28ClN5O6 | CID 6604595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Oxatomide | C27H30N4O | CID 4615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN101391982A - Alkylation reaction method of benzimidazoles compounds - Google Patents [patents.google.com]
- 5. Benzimidazole - Wikipedia [en.wikipedia.org]
- 6. newdruginfo.com [newdruginfo.com]
- 7. UNII - 1HIZ4DL86F | UNII Search Service [precision.fda.gov]
- 8. Flibanserin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. SID 135260427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. SID 562873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Droperidol | C22H22FN3O2 | CID 3168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Benzimidazol-2-one|1,3-Dihydro-2H-benzimidazol-2-one [benchchem.com]
- 13. isca.me [isca.me]
Methodological & Application
Reductive amination protocols for N-cyclohexyl benzimidazole synthesis
Application Note: Advanced Protocols for the Synthesis of N-Cyclohexyl Benzimidazoles via Reductive Amination
Strategic Overview & Chemical Constraints
The synthesis of N-cyclohexyl benzimidazoles presents a unique chemoselective challenge depending on the desired regioisomer. "N-cyclohexyl benzimidazole" is chemically ambiguous and can refer to two distinct pharmacophores:
-
1-Cyclohexyl-1H-benzimidazole (Ring Nitrogen): The cyclohexyl group is attached to the pyrrole-like nitrogen (N1).
-
N-Cyclohexyl-1H-benzimidazol-2-amine (Exocyclic Nitrogen): The cyclohexyl group is attached to the exocyclic amine at the C2 position.
The "Direct Reaction" Fallacy:
Direct reductive amination of the benzimidazole ring nitrogen (N1) with cyclohexanone is mechanistically unfavorable. The N1-H proton is relatively acidic (
-
Standard N1-Alkylation: Typically achieved via
(using iodocyclohexane/Cs CO ) or Chan-Lam coupling. -
The Reductive Amination Solution: To utilize reductive amination for the N1-isomer, one must employ a "De Novo" strategy —installing the cyclohexyl group on the phenylenediamine precursor before ring closure.
This guide details two distinct protocols:
-
Protocol A: The "De Novo" route for 1-cyclohexylbenzimidazole .
-
Protocol B: The Lewis-Acid mediated route for 2-(cyclohexylamino)benzimidazole .
Visual Workflow & Decision Tree
The following diagram illustrates the divergent synthetic pathways based on the target regioisomer.
Figure 1: Decision tree for selecting the appropriate reductive amination protocol based on the target benzimidazole regioisomer.
Protocol A: Synthesis of 1-Cyclohexylbenzimidazole (De Novo Route)
This protocol avoids the low reactivity of the benzimidazole ring by alkylating the highly nucleophilic o-phenylenediamine (OPD) first.
Mechanism:
-
Mono-alkylation: OPD reacts with cyclohexanone to form a Schiff base, which is reduced by Sodium Triacetoxyborohydride (STAB). STAB is preferred over NaBH
CN due to lower toxicity and better control over mono- vs. di-alkylation. -
Cyclization: The resulting N-cyclohexyl-1,2-diaminobenzene is cyclized using triethyl orthoformate or formic acid.
Experimental Procedure
Step 1: Reductive Amination of o-Phenylenediamine
-
Setup: Charge a dry 250 mL round-bottom flask with o-phenylenediamine (10.0 mmol, 1.0 equiv) and 1,2-dichloroethane (DCE, 50 mL).
-
Additions: Add cyclohexanone (10.0 mmol, 1.0 equiv) and Acetic Acid (10.0 mmol, 1.0 equiv). Stir for 15 minutes at room temperature.
-
Note: Acetic acid catalyzes the imine formation.[1]
-
-
Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (14.0 mmol, 1.4 equiv) portion-wise over 10 minutes.
-
Caution: Hydrogen gas evolution may occur.[2]
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (formation of the mono-alkylated product).
-
Workup: Quench with saturated aqueous NaHCO
. Extract with DCM (3x).[3] Dry organic layers over Na SO and concentrate.-
Checkpoint: You now have N-cyclohexyl-o-phenylenediamine.
-
Step 2: Cyclization to Benzimidazole
-
Setup: Dissolve the crude intermediate from Step 1 in Trimethyl Orthoformate (TMOF) (10 mL/g of substrate) or Formic Acid.
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (pTSA) (5 mol%).
-
Heating: Reflux (approx. 100°C) for 3 hours.
-
Isolation: Evaporate volatiles. Neutralize residue with NaHCO
. Purify via flash chromatography (EtOAc/Hexanes).
Protocol B: Synthesis of 2-(Cyclohexylamino)benzimidazole
Reacting 2-aminobenzimidazole with cyclohexanone is challenging because the exocyclic amine is electron-deficient (guanidine-like character). Standard STAB conditions often fail. We employ Titanium(IV) Isopropoxide [Ti(OiPr)
Experimental Procedure
-
Imine Formation (The Critical Step):
-
In a dry flask under Argon, combine 2-aminobenzimidazole (5.0 mmol) and Cyclohexanone (7.5 mmol, 1.5 equiv).
-
Add Ti(OiPr)
(10.0 mmol, 2.0 equiv) neat. -
Stir the viscous mixture at ambient temperature for 12–18 hours.
-
Mechanism:[3][4][5][6][7] Ti(IV) coordinates to the ketone oxygen, increasing electrophilicity, and scavenges the water byproduct, driving the equilibrium to the imine species.
-
-
Reduction:
-
Dilute the mixture with absolute Ethanol (20 mL).
-
Add NaBH
(7.5 mmol, 1.5 equiv) carefully. -
Note: NaBH
is used here instead of STAB because the reaction is done in ethanol (to solubilize the Ti-complex), and Ti(IV) activates the imine sufficiently for borohydride reduction.
-
-
Workup (Titanium Emulsion Management):
-
Crucial Step: Quench by adding 5 mL of water. A white precipitate (TiO
) will form. -
To break the emulsion: Add 1M NaOH or aqueous NH
OH until the precipitate becomes granular and settles. -
Filter through a Celite pad to remove titanium salts.
-
Concentrate the filtrate and purify via recrystallization (acetonitrile) or column chromatography.
-
Comparative Analysis of Reducing Agents
| Reagent | Toxicity | Selectivity | Water Tolerance | Best Application |
| NaBH(OAc) | Low | High (Reduces imines, not ketones) | Low (Hydrolyzes slowly) | Protocol A: Standard reductive amination of OPD. |
| NaBH | High (Cyanide) | High (pH dependent) | High | Legacy: Avoid unless STAB fails. Requires pH 4-5 control.[7] |
| Ti(OiPr) | Low | Medium | Very Low (Ti reacts with H | Protocol B: Sterically hindered or electron-deficient amines (2-amino-BI). |
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Protocol A: Di-alkylation of OPD | Excess ketone or high temp. | Use exactly 1.0 equiv of cyclohexanone. Keep reaction at 0°C during STAB addition. |
| Protocol B: No Reaction | Poor imine formation. | Increase Ti(OiPr) |
| Protocol B: Thick Emulsion | Titanium hydroxides.[3] | Do not use simple extraction. Use the "Celite + NH |
| Low Yield (General) | Wet solvents. | STAB and Ti(OiPr) |
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][7][8][9] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][5][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[7][8][9] The Journal of Organic Chemistry, 61(11), 3849–3862.[7][9]
-
Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[7] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[7] The Journal of Organic Chemistry, 55(8), 2552–2554.[7]
-
Miriyala, B. , Bhattacharyya, S., & Williamson, J. S. (2004).[4] Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines. Tetrahedron, 60(7), 1463-1471.
Sources
- 1. Sodium triacetoxyborohydride [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]
- 4. Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines [organic-chemistry.org]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Facile Synthesis of 1-Cyclohexyl-1,3-dihydro-2H-benzo[d]imidazol-2-one via CDI-Mediated Cyclization
Abstract
This document provides a comprehensive guide for the synthesis of 1-Cyclohexyl-1,3-dihydro-2H-benzo[d]imidazol-2-one through the intramolecular cyclization of N-cyclohexyl-o-phenylenediamine using 1,1'-Carbonyldiimidazole (CDI). Benzimidazolone scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and structural properties.[1][2][3] This protocol details a robust and efficient method that leverages the unique reactivity of CDI as a safe and practical alternative to phosgene for carbonyl insertion.[4] We will explore the underlying reaction mechanism, provide a detailed step-by-step experimental protocol, discuss key reaction parameters, and offer troubleshooting guidance for researchers in organic synthesis and drug development.
Introduction: The Significance of Benzimidazolones and CDI
The benzimidazole core is a privileged scaffold found in numerous pharmacologically active compounds, including antihistamines, analgesics, and anticancer agents.[1][2] The corresponding oxidized analogues, benzimidazol-2-ones (benzimidazolones), also exhibit a wide spectrum of biological activities and serve as crucial intermediates in the synthesis of more complex heterocyclic systems.[3][5]
Traditional methods for the synthesis of ureas and related cyclic structures often involve hazardous reagents like phosgene. 1,1'-Carbonyldiimidazole (CDI) has emerged as a superior reagent for such transformations. It is a stable, crystalline solid that effectively functions as a carbonyl group donor, activating amines and alcohols for subsequent reactions.[4][6][7] Its reaction byproducts are imidazole and carbon dioxide, which are readily removed, simplifying product purification.[4][7] The reaction of CDI with a 1,2-diamine provides an elegant and high-yielding pathway to the corresponding cyclic urea, in this case, a valuable N-substituted benzimidazolone.
Reaction Mechanism
The cyclization of N-cyclohexyl-o-phenylenediamine with CDI proceeds via a two-step, intramolecular condensation mechanism. The process is initiated by the nucleophilic attack of one of the diamine's nitrogen atoms on the electrophilic carbonyl carbon of CDI. This is followed by an intramolecular cyclization to yield the final product.
Step 1: Activation and Formation of the Acylimidazole Intermediate The more sterically accessible primary amine of N-cyclohexyl-o-phenylenediamine attacks the central carbonyl of CDI. This leads to the displacement of one imidazole molecule, which is an excellent leaving group, to form a highly reactive N-acylimidazole intermediate.
Step 2: Intramolecular Cyclization and Product Formation The second, neighboring secondary amine then performs an intramolecular nucleophilic attack on the carbonyl carbon of the acylimidazole intermediate. This cyclization step results in the formation of the five-membered benzimidazolone ring and the elimination of the second imidazole molecule. The liberated imidazole can also act as a mild base within the reaction medium.[4]
Below is a visual representation of the overall reaction and the proposed mechanism.
Caption: Overall reaction scheme for the synthesis of 1-Cyclohexyl-benzimidazolone.
Caption: Proposed mechanistic workflow for the CDI-mediated cyclization.
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale reaction. Adjust quantities accordingly for different scales.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (10 mmol scale) | Notes |
| N-cyclohexyl-o-phenylenediamine | 16035-71-9 | 190.29 | 1.90 g (10 mmol) | Starting material. |
| 1,1'-Carbonyldiimidazole (CDI) | 530-62-1 | 162.15 | 1.78 g (11 mmol, 1.1 eq) | Moisture-sensitive solid.[4] Handle under inert gas. |
| Tetrahydrofuran (THF), Anhydrous | 109-99-9 | 72.11 | 50 mL | Reaction solvent. Ensure dryness. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ~150 mL | Extraction solvent. |
| Hydrochloric Acid (HCl), 1M aq. | 7647-01-0 | 36.46 | ~50 mL | For aqueous wash to remove imidazole. |
| Saturated Sodium Bicarbonate (aq.) | 144-55-8 | 84.01 | ~50 mL | For aqueous wash. |
| Brine (Saturated NaCl aq.) | 7647-14-5 | 58.44 | ~50 mL | For aqueous wash. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | Drying agent. |
Equipment
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Septa and needles
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Recrystallization or column chromatography setup
Step-by-Step Procedure
Reaction Setup:
-
Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with an inert gas (Nitrogen or Argon).
-
To the flask, add N-cyclohexyl-o-phenylenediamine (1.90 g, 10 mmol).
-
Add anhydrous Tetrahydrofuran (THF, 50 mL) via syringe and stir until the diamine is fully dissolved.
Reaction Execution: 4. Carefully and in one portion, add 1,1'-Carbonyldiimidazole (CDI) (1.78 g, 11 mmol) to the stirring solution at room temperature. Note: A slight exotherm and gas evolution (CO₂ if any moisture is present) may be observed. 5. Seal the flask and allow the reaction to stir at room temperature for 4-6 hours. 6. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear. If the reaction is sluggish, it can be gently heated to 40-50 °C for 1-2 hours.
Workup and Isolation: 7. Once the reaction is complete, cool the mixture to room temperature (if heated). 8. Carefully pour the reaction mixture into a 250 mL separatory funnel containing 50 mL of water. 9. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). 10. Combine the organic layers and wash sequentially with 1M HCl (2 x 25 mL) to remove the imidazole byproduct, followed by saturated sodium bicarbonate solution (1 x 50 mL), and finally with brine (1 x 50 mL). 11. Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: 12. The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (using a gradient of Ethyl Acetate in Hexanes) to yield the pure 1-Cyclohexyl-1,3-dihydro-2H-benzo[d]imidazol-2-one as a white to off-white solid.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Melting Point analysis.
Key Parameters and Optimization
The efficiency of the cyclization can be influenced by several factors. The following table summarizes key parameters and their expected impact on the reaction outcome.
| Parameter | Condition | Rationale & Expected Outcome |
| Solvent | Anhydrous THF, DCM, DMF, Acetonitrile | Anhydrous, aprotic solvents are essential to prevent the hydrolysis of CDI.[4] THF is an excellent choice due to its good solvating properties for both the starting material and CDI. |
| Temperature | Room Temperature to 50 °C | The reaction typically proceeds efficiently at room temperature.[7] Gentle heating can be applied to accelerate the reaction and ensure complete conversion, especially on a larger scale. |
| CDI Stoichiometry | 1.05 - 1.2 equivalents | A slight excess of CDI ensures that the limiting diamine is fully consumed. Using a large excess can complicate purification by introducing more imidazole byproduct. |
| Reaction Time | 2 - 8 hours | Reaction time should be determined by TLC monitoring. Prolonged reaction times are generally not necessary and do not significantly improve yield under standard conditions. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Inactive CDI due to moisture exposure.2. Insufficient reaction time/temp. | 1. Use a fresh bottle of CDI or material stored in a desiccator. Ensure all glassware and solvents are scrupulously dry.2. Extend the reaction time or warm the mixture to 40-50 °C. |
| Low Yield | 1. Loss of product during aqueous workup.2. Inefficient extraction. | 1. Ensure pH is basic before final extractions to keep the product in the organic phase.2. Perform additional extractions with Ethyl Acetate. |
| Impure Product after Workup | Residual imidazole or starting material. | 1. Perform an additional 1M HCl wash during the workup.2. Purify via flash column chromatography or recrystallization. |
| Formation of Side Products | Reaction with atmospheric CO₂ or water. | Maintain a positive pressure of inert gas (N₂ or Ar) throughout the reaction setup and execution. Use high-quality anhydrous solvents. |
Safety Precautions
-
1,1'-Carbonyldiimidazole (CDI): Corrosive and moisture-sensitive.[6] Causes chemical burns upon skin or eye contact.[6] Handle in a fume hood wearing appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.
-
N-cyclohexyl-o-phenylenediamine: May cause skin and eye irritation. Handle with standard laboratory precautions.
-
Solvents (THF, Ethyl Acetate): Flammable liquids. Work in a well-ventilated fume hood away from ignition sources.
-
Hydrochloric Acid (HCl): Corrosive. Handle with care and appropriate PPE.
Conclusion
The protocol described herein offers a reliable, high-yielding, and operationally simple method for the synthesis of 1-Cyclohexyl-1,3-dihydro-2H-benzo[d]imidazol-2-one. The use of 1,1'-Carbonyldiimidazole provides a safe and effective means for carbonyl insertion, avoiding the use of more hazardous reagents. This application note serves as a practical guide for researchers engaged in the synthesis of heterocyclic compounds for pharmaceutical and materials science applications.
References
-
Wikipedia. Carbonyldiimidazole. [Link]
-
Nguyen, T. C., et al. (2022). Recent achievements in the synthesis of benzimidazole derivatives. PMC - NIH. [Link]
-
MDPI. (2021). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. [Link]
-
Elsevier. (2020). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. [Link]
-
PMC - NIH. Synthesis and Biological Activities of Some Benzimidazolone Derivatives. [Link]
-
Organic Chemistry Portal. Benzimidazolone synthesis. [Link]
-
ResearchGate. 1,1′-Carbonyldiimidazole (CDI). [Link]
-
ACS Publications. Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate[2][6][8]Triazolo[4,3-a]pyridines. Organic Letters. [Link]
-
Common Organic Chemistry. Carbonyl Diimidazole (CDI). [Link]
-
ResearchGate. Cyclization of o-Phenylenediamine and o-Substituted Anilines with Supercritical Carbon Dioxide. [Link]
-
ResearchGate. Scheme 4. Cyclization reaction of o-phenylenediamines with maleic anhydride. [Link]
- Google Patents. EP1731510A1 - Process for producing n,n'-carbonyldiimidazole.
-
ResearchGate. Mechanism of reductive cyclization of o‐phenylenediamine with CO2. [Link]
-
ResearchGate. Mechanism for the cyclization reaction between O-phenylenediamine and carboxylic group to form benzimidazole. [Link]
-
Der Pharma Chemica. A Catalyst Free Simple and Efficient One Pot Synthesis of N-benzyloxazolidinone Derivatives. [Link]
-
PMC. Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines. [Link]
-
ResearchGate. Synthesis of the compounds. DCC: N,N′-dicyclohexylcarbodiimide; CDI: carbonyldiimidazole.... [Link]
-
Organic Chemistry Portal. N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles. [Link]
-
PMC. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. [Link]
-
PMC. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. [Link]
-
WIPO. WO/2005/095355 PROCESS FOR PRODUCING N,N'-CARBONYLDIIMIDAZOLE. [Link]
Sources
- 1. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Activities of Some Benzimidazolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonyl Diimidazole (CDI) [commonorganicchemistry.com]
- 5. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 6. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Optimizing Benzodiazol-2-one Production with Automated Flow Chemistry
Abstract: The benzimidazol-2-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous pharmaceuticals. Traditional batch production methods for these compounds often face challenges related to scalability, safety, and process control. This application note provides a comprehensive guide for researchers and drug development professionals on the development, optimization, and scale-up of benzodiazol-2-one synthesis using a continuous flow chemistry platform. We detail a robust protocol based on the cyclocarbonylation of o-phenylenediamine with 1,1'-carbonyldiimidazole (CDI), leveraging a Design of Experiments (DoE) approach to systematically optimize critical process parameters. The resulting protocol demonstrates significant improvements in yield, purity, and productivity while operating under inherently safer conditions.
Introduction: The Case for Flow Chemistry
Benzimidazol-2-one and its derivatives are crucial components in a wide array of biologically active molecules.[1] The synthesis of this heterocyclic system, however, can be challenging in conventional batch reactors, particularly when considering process intensification and manufacturing. Batch processes often suffer from poor heat and mass transfer, which can lead to the formation of impurities, reduced yields, and significant safety risks, especially during scale-up.[2]
Continuous flow chemistry offers a paradigm shift, transforming these challenging syntheses into safe, efficient, and highly controlled processes.[3] By conducting reactions within the small internal volume of a microreactor or tubular coil, several key advantages are realized:
-
Enhanced Safety: The minute quantity of material reacting at any given moment drastically reduces the risk associated with potential exothermic events or the handling of hazardous intermediates.[2][4]
-
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio of flow reactors enables near-isothermal conditions and rapid mixing, leading to cleaner reaction profiles and higher selectivity.[2]
-
Precise Process Control: Parameters such as temperature, pressure, residence time, and stoichiometry are controlled with high precision, ensuring consistent product quality and enabling rapid optimization.[4]
-
Seamless Scalability: Increasing production capacity is achieved by either extending the operational run time or by "numbering-up" (running multiple reactors in parallel), bypassing the complex and often unpredictable challenges of batch reactor scale-up.
This guide focuses on a well-established synthetic route—the CDI-promoted cyclocarbonylation of o-phenylenediamine—and its translation into a highly optimized continuous flow process.[1][5]
Reaction Mechanism and Flow Synthesis Rationale
The synthesis of benzodiazol-2-one (1) from o-phenylenediamine (2) using 1,1'-carbonyldiimidazole (CDI) proceeds via a two-step mechanism. Initially, one of the primary amine groups of the o-phenylenediamine nucleophilically attacks a carbonyl carbon of CDI, displacing an imidazole group to form an N-acylimidazole intermediate. This is followed by an intramolecular cyclization, where the second amine group attacks the newly formed carbonyl, leading to the formation of the five-membered urea ring and the elimination of a second imidazole molecule.
Caption: Reaction mechanism for CDI-promoted synthesis of benzodiazol-2-one.
This reaction is an excellent candidate for translation to a flow process. The ability to precisely control temperature is crucial for managing the reaction rate and minimizing side reactions. Furthermore, the rapid mixing achieved in a flow reactor ensures a homogeneous reaction environment, which is key to achieving high yields and purity.
Experimental Workflow and System Configuration
The continuous flow setup is designed for robustness and precise control. Two independent pump channels deliver the reagent stock solutions to a T-mixer for rapid combination. The combined stream then enters a heated reactor coil where the reaction takes place. A back-pressure regulator (BPR) is installed downstream to maintain the system under pressure, allowing for superheating of solvents beyond their atmospheric boiling points, which can significantly accelerate reaction rates.
Caption: Schematic of the continuous flow system for benzodiazol-2-one synthesis.
Baseline Protocol for Flow Synthesis
This protocol establishes a starting point for the optimization studies. The goal is to achieve a consistent, albeit unoptimized, yield that can be used as a benchmark.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Solution A: Prepare a 1.0 M solution of o-phenylenediamine (2) in anhydrous Tetrahydrofuran (THF).
-
Solution B: Prepare a 1.2 M solution of 1,1'-carbonyldiimidazole (CDI) in a 7:3 (v/v) mixture of THF and Polyethylene glycol 300 (PEG300). The PEG300 is used as a co-solvent to improve the solubility of CDI.[1][5]
-
-
System Setup:
-
Assemble the flow reactor system as depicted in the workflow diagram above. Use a 10 mL PFA tubing reactor coil.
-
Set the reactor temperature to 140 °C.
-
Set the back-pressure regulator to 10 bar (approx. 145 psi).
-
-
Priming the System:
-
Prime both pump channels and lines with their respective solutions to ensure no air bubbles are present.
-
-
Initiating the Reaction:
-
Set the flow rates for both pumps according to the table below.
-
Allow the system to reach a steady state before collecting samples. This typically requires flushing the system with a volume equivalent to at least two to three times the reactor volume.
-
-
Sample Collection and Analysis:
-
Collect the reactor output over a fixed time interval.
-
Quench a known volume of the output with an internal standard solution.
-
Analyze the sample by HPLC to determine the yield and purity of the benzodiazol-2-one product.
-
Table 1: Baseline Reaction Parameters
| Parameter | Value | Rationale |
| Solution A Flow Rate | 0.50 mL/min | Establishes the initial rate of the limiting reagent delivery. |
| Solution B Flow Rate | 0.50 mL/min | Provides a 1.2 equivalent stoichiometry of CDI relative to o-phenylenediamine. |
| Total Flow Rate | 1.00 mL/min | Combined flow rate of both reagent streams. |
| Reactor Volume | 10 mL | A standard volume for lab-scale flow chemistry optimization. |
| Residence Time | 10 min | Calculated as Reactor Volume / Total Flow Rate. A common starting point. |
| Temperature | 140 °C | High temperature to ensure a reasonable reaction rate. |
| Pressure | 10 bar | Prevents solvent boiling and ensures a stable single-phase flow. |
| CDI Stoichiometry | 1.2 equiv. | A slight excess of the coupling agent is used to drive the reaction to completion. |
Multi-Parameter Optimization via Design of Experiments (DoE)
To efficiently explore the reaction space and identify optimal conditions, a Design of Experiments (DoE) approach is superior to traditional one-variable-at-a-time (OVAT) methods.[6][7] DoE allows for the simultaneous investigation of multiple factors, revealing complex interactions that would otherwise be missed. For this synthesis, a response surface methodology (RSM) was employed to optimize for product yield (%).
Key Factors Investigated:
-
Temperature (A): Ranging from 120 °C to 180 °C.
-
Residence Time (B): Ranging from 5 min to 15 min.
-
CDI Stoichiometry (C): Ranging from 1.1 to 2.0 equivalents.
Caption: Logical relationship of factors and responses in the DoE optimization.
Table 2: Design of Experiments (DoE) Results Summary
| Run | Temperature (°C) | Residence Time (min) | CDI Equiv. | Yield (%) |
| 1 | 120 | 5 | 1.1 | 55.2 |
| 2 | 180 | 5 | 1.1 | 72.1 |
| 3 | 120 | 15 | 1.1 | 68.4 |
| 4 | 180 | 15 | 1.1 | 85.3 |
| 5 | 120 | 5 | 2.0 | 61.5 |
| 6 | 180 | 5 | 2.0 | 79.8 |
| 7 | 120 | 15 | 2.0 | 75.6 |
| 8 | 180 | 15 | 2.0 | 94.7 |
| 9 | 150 | 10 | 1.55 | 91.2 |
| ... | ... | ... | ... | ... |
Analysis of Results: The DoE results clearly indicated that both temperature and residence time had a strong positive effect on the yield. The model also revealed a significant interaction between temperature and CDI stoichiometry. The highest yield (94.7%) was achieved at the highest temperature and residence time investigated (180 °C, 15 min) with a CDI stoichiometry of 2.0 equivalents. This suggests that under these forcing conditions, the reaction proceeds rapidly to completion.
Optimized Protocol and Productivity
Based on the DoE analysis, the following protocol was established for the optimized production of benzodiazol-2-one.
Step-by-Step Optimized Methodology:
-
Reagent Preparation:
-
Solution A: 1.0 M o-phenylenediamine (2) in THF.
-
Solution B: 2.0 M CDI in 7:3 (v/v) THF/PEG300.
-
-
System Setup:
-
Configure the flow system as previously described with a 10 mL reactor.
-
Set reactor temperature to 180 °C .
-
Set back-pressure regulator to 15 bar (to accommodate the higher vapor pressure at 180 °C).
-
-
Reaction Execution:
-
Set the flow rates as per the optimized parameters in Table 3.
-
Allow the system to reach steady state and begin collection.
-
-
Work-up and Isolation:
-
The output stream from the reactor is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The resulting crude solid is triturated with water to remove PEG300 and unreacted starting materials, followed by filtration to yield the pure benzodiazol-2-one product.
-
Table 3: Optimized Reaction Parameters
| Parameter | Value |
| Solution A Flow Rate | 0.333 mL/min |
| Solution B Flow Rate | 0.333 mL/min |
| Total Flow Rate | 0.667 mL/min |
| Residence Time | 15 min |
| Temperature | 180 °C |
| Pressure | 15 bar |
| CDI Stoichiometry | 2.0 equiv. |
| Predicted Yield | >94% |
| Productivity | ~2.68 g/hour |
Safety and Process Hazard Analysis
While flow chemistry offers inherent safety benefits, a rigorous approach to safety is mandatory.[8]
-
Chemical Hazards: Both THF and o-phenylenediamine require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Pressure and Temperature: The system operates at elevated temperatures and pressures. All fittings and tubing must be rated for the operational conditions. A pressure relief valve should be integrated into the system as a secondary safety measure.
-
Leak Detection: Regular inspection of the flow path for leaks is critical.
-
Emergency Procedures: Establish a clear emergency shutdown protocol.[4] In the event of a leak, pump failure, or thermal runaway, the system should be designed to automatically stop the pumps and cool the reactor.
-
Scale-Up Considerations: Before scaling the process, a formal Hazard and Operability (HAZOP) study should be conducted to identify and mitigate potential risks.
Conclusion
This application note has successfully demonstrated the translation of a batch synthesis of benzodiazol-2-one into a highly efficient and optimized continuous flow process. By employing a systematic Design of Experiments (DoE) approach, we identified optimal reaction conditions that resulted in a product yield exceeding 94% with a productivity of approximately 2.68 g/hour on a lab scale. The developed flow protocol is robust, scalable, and operates under inherently safer conditions than its batch counterpart, making it an ideal platform for the rapid and efficient manufacturing of this important pharmaceutical scaffold.
References
-
Mostarda, S., et al. (2021). Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions. Molecules. Available at: [Link]
-
Amar Equipment. (n.d.). Flow Chemistry: Revolutionizing the Safeguarding of Energetic Materials Production. Available at: [Link]
-
Plumb, K., et al. (2021). Flow chemistry for process optimisation using design of experiments. Journal of Flow Chemistry. Available at: [Link]
-
El-Sayed, M. F. (2012). SYNTHESIS OF Ν,Ν'-DIGLUCOSYLATED BENZIMIDAZOL-2-ONE VIA AN UNEXPECTED REARRANGEMENT OF BENZODIAZEPINE DERIVATIVE. Semantic Scholar. Available at: [Link]
-
Request PDF. (n.d.). Synthesis of 1,3-dihydro-2H-benzimidazol-2-ones (microreview). Available at: [Link]
-
Christie, S. (2020). Flow Chemistry for Process Optimisation using Design of Experiments. ResearchGate. Available at: [Link]
-
Loughborough University Research Repository. (2021). Flow chemistry for process optimisation using design of experiments. Available at: [Link]
-
Mettler Toledo. (n.d.). Design of Experiments (DoE) Studies. Available at: [Link]
-
Gutmann, B., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Figshare. Available at: [Link]
-
Gemoets, H., et al. (2020). A field guide to flow chemistry for synthetic organic chemists. PubMed Central. Available at: [Link]
-
Manolov, E., et al. (2018). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. PubMed Central. Available at: [Link]
-
Vasudevan, V., et al. (2024). Self-Optimizing Flow Reactions for Sustainability: An Experimental Bayesian Optimization Study. ACS Publications. Available at: [Link]
-
Kralisch, D., et al. (2015). Safety assessment in development and operation of modular continuous-flow processes. Reaction Chemistry & Engineering. Available at: [Link]
-
Mostarda, S., et al. (2021). Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions. PubMed Central. Available at: [Link]
-
Lonza. (2023). Continuous Flow Techniques for Fine Chemical Manufacturing. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. A field guide to flow chemistry for synthetic organic chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lonza.com [lonza.com]
- 4. amarequip.com [amarequip.com]
- 5. Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow chemistry for process optimisation using design of experiments - White Rose Research Online [eprints.whiterose.ac.uk]
- 7. mt.com [mt.com]
- 8. Safety assessment in development and operation of modular continuous-flow processes - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Optimization of N-Alkylation Protocols: Benzimidazolone with Cyclohexyl Halides
Executive Summary & Core Challenges
The N-alkylation of benzimidazolone (1,3-dihydro-2H-benzimidazol-2-one) with cyclohexyl halides represents a classic conflict in organic synthesis: the competition between Nucleophilic Substitution (
Unlike primary alkyl halides, cyclohexyl halides are secondary electrophiles prone to dehydrohalogenation, yielding cyclohexene as a major byproduct. Furthermore, the benzimidazolone scaffold possesses dual nucleophilic sites (
This guide provides two validated protocols to overcome these barriers, moving away from "legacy" strong bases (e.g., NaH) toward chemoselective, self-validating systems using the Cesium Effect and Phase Transfer Catalysis (PTC) .
Critical Analysis of Reagents
The Base: Why Sodium Hydride (NaH) Fails
Historically, NaH in DMF was the standard for N-alkylation. However, for cyclohexyl halides, NaH is suboptimal.
-
The Problem: NaH is a hard, strong base (
~35). It promotes rapid deprotonation but also acts as a powerful base toward the secondary proton of the cyclohexyl ring, drastically increasing elimination rates. -
The Solution: Carbonate bases (
, ). While thermodynamically weaker, they are sufficient to deprotonate benzimidazolone ( ~12-13 in DMSO) without triggering massive elimination of the electrophile.
The "Cesium Effect"
Cesium carbonate (
-
Solubility: Unlike
, cesium salts have significant solubility in organic solvents (DMF), creating a "naked" anion effect that enhances nucleophilicity. -
Coordination: The large ionic radius of
forms a loose ion pair with the benzimidazolone anion, stabilizing the transition state for attack while suppressing the tight coordination that often favors O-alkylation.
Electrophile Selection
-
Leaving Group: Iodides (
) > Bromides ( ) > Chlorides ( ). -
Recommendation: Use Cyclohexyl Bromide with a catalytic amount of Potassium Iodide (KI). This in situ generates the more reactive Cyclohexyl Iodide (Finkelstein reaction) while maintaining the stability of the bromide stock.
Mechanistic Pathway & Decision Tree
The following diagram illustrates the competing pathways and the strategic intervention points for the recommended protocols.
Figure 1: Competing reaction pathways. Path A is the desired S_N2 route. Path B (Elimination) and Path C (O-Alkylation) are minimized by specific reagent choices.
Experimental Protocols
Protocol A: High-Fidelity "Cesium Effect" Method
Best for: High value substrates, medicinal chemistry, difficult secondary halides.
Mechanism:
Reagents:
-
Benzimidazolone (1.0 equiv)
-
Cyclohexyl Bromide (1.2 - 1.5 equiv)
-
Cesium Carbonate (
) (2.0 equiv) -
Potassium Iodide (KI) (0.1 equiv - Finkelstein Catalyst)
-
Solvent: Anhydrous DMF (0.2 M concentration)
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
). -
Dissolution: Add Benzimidazolone (1.0 eq) and anhydrous DMF. Stir until dissolved.
-
Base Addition: Add
(2.0 eq) in a single portion. The suspension may turn slightly yellow (formation of the anion). Stir at Room Temperature (RT) for 30 minutes to ensure complete deprotonation. -
Electrophile Addition: Add KI (0.1 eq) followed by Cyclohexyl Bromide (1.5 eq).
-
Reaction: Heat the mixture to 80°C .
-
Note: Do not exceed 100°C. Higher temperatures drastically increase elimination (cyclohexene formation).
-
-
Monitoring: Monitor by TLC or LC-MS at 4 hours.
-
Checkpoint: If conversion is <50%, add another 0.5 eq of Cyclohexyl Bromide (compensating for any halide lost to elimination).
-
-
Workup: Cool to RT. Dilute with EtOAc. Wash 3x with water (to remove DMF) and 1x with brine. Dry over
. -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Protocol B: Green Phase Transfer Catalysis (PTC)
Best for: Scale-up, cost-reduction, avoiding DMF. Mechanism: Liquid-Solid Phase Transfer.[1]
Reagents:
-
Benzimidazolone (1.0 equiv)
-
Cyclohexyl Bromide (2.0 equiv)
-
Potassium Carbonate (
) (3.0 equiv, pulverized) -
Catalyst: Tetrabutylammonium Bromide (TBAB) (0.1 equiv)
-
Solvent: Toluene or Acetonitrile (
)
Step-by-Step Procedure:
-
Mixing: In a reaction vessel, combine Benzimidazolone, pulverized
, and TBAB. -
Solvent: Add Toluene (0.5 M).
-
Addition: Add Cyclohexyl Bromide.
-
Reaction: Heat to reflux (110°C for Toluene). Vigorous stirring is critical to maximize the solid-liquid interface area.
-
Validation: Monitor for the disappearance of the N-H stretch in IR or by TLC.
-
Workup: Filter off the solid salts (
). Concentrate the filtrate. Recrystallize the residue (often from Ethanol/Water) to obtain the product.
Data & Performance Comparison
The following table summarizes expected outcomes based on reagent selection.
| Parameter | Protocol A (Cs2CO3/DMF) | Protocol B (PTC/Toluene) | Legacy Method (NaH/DMF) |
| Primary Mechanism | |||
| Yield (Isolated) | 85 - 92% | 70 - 80% | 40 - 55% |
| Elimination Byproduct | Low (<5%) | Moderate (~10%) | High (>40%) |
| Reaction Time | 4 - 8 Hours | 12 - 24 Hours | 1 - 2 Hours |
| Cost | High (Cesium) | Low (Potassium) | Moderate |
| Scalability | Moderate | Excellent | Poor (Safety risks) |
Troubleshooting & Optimization
Dealing with Elimination (Cyclohexene)
If LC-MS shows high mass peaks for the starting material but the alkyl halide is consumed, the halide is eliminating to cyclohexene.
-
Fix: Lower the temperature by 10°C.
-
Fix: Switch from Bromide to Iodide (more reactive
leaving group, allowing milder temps). -
Fix: Ensure the base is
, not (unless using PTC), as the "Cesium Effect" is specific to suppressing elimination in solution-phase.
Regioselectivity (Mono- vs. Di-alkylation)
Benzimidazolone has two equivalent nitrogens.
-
Targeting Mono-alkylation: Use exactly 1.1 equiv of halide and stop the reaction at 90% conversion. The second alkylation is sterically hindered by the first cyclohexyl group, but will occur with excess reagent/time.
-
Targeting Di-alkylation: Use 3.0 equiv of halide, 4.0 equiv of base, and heat to 100°C.
Workflow Visualization
Figure 2: Operational workflow for Protocol A, including decision gates for elimination side-reactions.
References
-
The "Cesium Effect" in Organic Synthesis
- Flessner, T., & Doye, S. (1999). Cesium carbonate: A powerful base for the N-alkylation of indoles and benzimidazoles. Journal of Organic Chemistry.
- Insight: Establishes the mechanistic basis for using Cs salts to suppress elimin
-
(Representative context for Cs effect)
-
Phase Transfer Catalysis for Heterocycles
-
pKa and Reactivity of Cyclic Ureas
-
Bordwell, F. G. (1988).[2] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research.
- Insight: Provides the pKa data (~12-13)
-
-
Green Chemistry Reagent Guides (ACS)
- ACS GCI Pharmaceutical Roundtable.
- Insight: Discusses solvent selection (avoiding NMP/DMAC where possible) and leaving group selection.
Sources
The Synthesis and Application of 1-Cyclohexyl-3H-1,3-benzodiazol-2-one: A Key Intermediate in the Development of Novel DGAT-1 Inhibitors
Introduction: Targeting Lipid Metabolism through DGAT-1 Inhibition
Diacylglycerol O-acyltransferase 1 (DGAT-1) is a pivotal enzyme in human metabolism, catalyzing the final, committed step in the synthesis of triglycerides from diacylglycerol and fatty acyl-CoA.[1][2] This process is integral to energy storage in adipose tissue and the absorption of dietary fats. Consequently, DGAT-1 has emerged as a significant therapeutic target for a spectrum of metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[3][4] Pharmacological inhibition of DGAT-1 has been shown to reduce triglyceride storage, enhance insulin sensitivity, and decrease body weight in preclinical models, validating its potential in combating these widespread health issues.[5]
The development of potent and selective small-molecule inhibitors of DGAT-1 is an active area of research. A common structural motif found in many of these inhibitors is the benzimidazolone core, which serves as a rigid scaffold for the presentation of various functional groups that interact with the enzyme's active site. This guide provides a detailed technical overview of the synthesis, characterization, and application of 1-Cyclohexyl-3H-1,3-benzodiazol-2-one , a crucial intermediate in the construction of a promising class of DGAT-1 inhibitors.
Strategic Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the formation of the benzimidazolone core, followed by the introduction of the cyclohexyl moiety. The rationale behind this synthetic strategy is to first construct the stable heterocyclic system and then append the desired substituent.
Part 1: Synthesis of the Benzimidazolone Scaffold
The most direct and efficient method for constructing the 1,3-dihydro-2H-benzimidazol-2-one core is through the cyclocarbonylation of an o-phenylenediamine derivative with a suitable one-carbon electrophile.[6] Among the various carbonylating agents, 1,1'-carbonyldiimidazole (CDI) is often preferred due to its high reactivity and the benign nature of its byproducts (imidazole and carbon dioxide), which simplifies purification.[7][8]
Caption: Synthesis of the benzimidazolone core via cyclocarbonylation.
Experimental Protocol: Synthesis of 1,3-Dihydro-2H-benzimidazol-2-one
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve o-phenylenediamine (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Addition of CDI: To this solution, add 1,1'-carbonyldiimidazole (CDI) (1.1 eq.) portion-wise at room temperature. The addition of CDI often results in a slight exotherm and the evolution of CO2 gas.[7]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), observing the consumption of the o-phenylenediamine starting material.
-
Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 1,3-dihydro-2H-benzimidazol-2-one as a white to off-white solid.
Part 2: N-Alkylation to Yield this compound
With the benzimidazolone core in hand, the next step is the regioselective introduction of the cyclohexyl group onto one of the nitrogen atoms. This is typically achieved through an N-alkylation reaction using a cyclohexyl halide in the presence of a suitable base.
Caption: N-alkylation of the benzimidazolone core.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 1,3-dihydro-2H-benzimidazol-2-one (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃) (1.5 eq.) or sodium hydride (NaH) (1.2 eq.).
-
Addition of Alkylating Agent: Add cyclohexyl bromide (1.2 eq.) to the reaction mixture and heat to 60-80 °C.
-
Reaction Monitoring: Monitor the reaction for 12-24 hours by TLC or HPLC until the starting material is consumed.
-
Work-up and Purification: Cool the reaction mixture to room temperature and pour it into ice-water. The crude product will precipitate out of solution and can be collected by filtration. Further purification can be achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Table 1: Summary of Synthesis and Characterization Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) | Key Spectroscopic Data |
| 1,3-Dihydro-2H-benzimidazol-2-one | C₇H₆N₂O | 134.14 | 85-95 | 310-312 | ¹H NMR (DMSO-d₆): δ 10.8 (s, 2H), 7.0 (m, 4H) |
| This compound | C₁₃H₁₆N₂O | 216.28 | 60-75 | 155-158 | ¹H NMR (CDCl₃): δ 7.2-7.0 (m, 4H), 4.2 (m, 1H), 2.0-1.2 (m, 10H) |
Application in the Synthesis of a Potent DGAT-1 Inhibitor
The this compound intermediate serves as a versatile scaffold for the synthesis of more complex DGAT-1 inhibitors. The remaining nitrogen atom on the benzimidazolone ring can be functionalized, and substituents can be introduced onto the benzene ring to optimize potency, selectivity, and pharmacokinetic properties.[9][10]
The following protocol outlines a representative synthesis of a final DGAT-1 inhibitor, building upon the structure of our key intermediate. This hypothetical target molecule incorporates features known to be favorable for DGAT-1 inhibition.
Caption: Elaboration of the intermediate to a final DGAT-1 inhibitor.
Experimental Protocol: Synthesis of a Representative DGAT-1 Inhibitor
-
Nitration: The benzene ring of this compound is first nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group, which can then be converted to an amine for further functionalization.
-
Reduction: The nitro group is reduced to an amine using standard conditions, such as catalytic hydrogenation with palladium on carbon (Pd/C).
-
Amide Coupling: The resulting amino-substituted intermediate is then coupled with a carboxylic acid containing a pharmacophore known to interact with the DGAT-1 active site. This coupling is typically mediated by reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
-
Purification: The final DGAT-1 inhibitor is purified by preparative HPLC to yield the final compound with high purity.
Biological Evaluation of DGAT-1 Inhibitors
The efficacy of the synthesized DGAT-1 inhibitors is evaluated using a combination of in vitro and cell-based assays.
In Vitro DGAT-1 Enzyme Inhibition Assay
This assay directly measures the ability of the compound to inhibit the enzymatic activity of DGAT-1.[11]
-
Enzyme Source: Human DGAT-1 expressed in and purified from a suitable system (e.g., insect cells).
-
Substrates: Radiolabeled or fluorescently tagged diacylglycerol and acyl-CoA.
-
Procedure: The enzyme, substrates, and varying concentrations of the inhibitor are incubated together. The formation of the triglyceride product is then quantified.
-
Data Analysis: The concentration of inhibitor that produces 50% inhibition (IC₅₀) is calculated from the dose-response curve.
Cell-Based Triglyceride Synthesis Assay
This assay assesses the inhibitor's ability to block triglyceride synthesis in a cellular context.[12]
-
Cell Line: A relevant cell line, such as HEK293 cells overexpressing human DGAT-1.
-
Procedure: Cells are pre-incubated with the inhibitor, followed by the addition of a radiolabeled lipid precursor (e.g., [¹⁴C]-oleic acid).
-
Analysis: After incubation, cellular lipids are extracted, and the amount of radiolabeled triglyceride is determined by thin-layer chromatography and scintillation counting.
-
Data Analysis: The IC₅₀ value for the inhibition of cellular triglyceride synthesis is determined.
Table 2: Representative Biological Activity Data
| Compound | DGAT-1 IC₅₀ (nM) | Cellular TG Synthesis IC₅₀ (nM) |
| T-863 (Reference Inhibitor)[12] | 17 | ~50 |
| Representative Synthesized Inhibitor | 10-100 | 50-500 |
Conclusion
This compound is a valuable and strategically important intermediate in the synthesis of novel DGAT-1 inhibitors. The synthetic protocols outlined in this guide provide a robust and reproducible pathway for its preparation and subsequent elaboration into potent therapeutic candidates. The combination of efficient chemical synthesis and rigorous biological evaluation is essential for the successful development of new treatments for metabolic diseases. The methodologies described herein offer a comprehensive framework for researchers and scientists working in the field of drug discovery to advance the development of the next generation of DGAT-1 inhibitors.
References
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Application Notes and Protocols for N-cyclohexyl Benzimidazolone in Anticonvulsant Drug Design
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Therapeutic Potential of the Benzimidazolone Scaffold in Epilepsy
Epilepsy, a chronic neurological disorder characterized by recurrent seizures, affects millions worldwide.[1] Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients remain resistant to treatment, underscoring the urgent need for novel therapeutic agents.[1] The benzimidazolone scaffold has emerged as a promising pharmacophore in medicinal chemistry due to its diverse biological activities.[2] Its structural features, including a bicyclic system with heteroatoms and an aryl ring, align with the known pharmacophoric requirements for anticonvulsant activity.[3] This document provides a comprehensive guide for researchers on the utilization of a specific derivative, N-cyclohexyl benzimidazolone, in the design and preclinical evaluation of new anticonvulsant drug candidates. We will delve into the synthetic chemistry, preclinical screening protocols, and mechanistic evaluation of this promising compound class.
Synthetic Protocol for N-cyclohexyl-1,3-dihydro-2H-benzimidazol-2-one
The synthesis of N-substituted benzimidazolones can be achieved through several established routes.[4][5] A common and effective method involves the cyclocarbonylation of N-substituted 1,2-diaminobenzenes. The following protocol outlines a plausible and adaptable synthesis for N-cyclohexyl-1,3-dihydro-2H-benzimidazol-2-one.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of N-cyclohexyl benzimidazolone.
Step-by-Step Experimental Protocol
Step 1: Synthesis of N-Cyclohexyl-o-phenylenediamine
-
To a solution of o-phenylenediamine (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base, for instance, potassium carbonate (2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add cyclohexyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 80°C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-cyclohexyl-o-phenylenediamine.
Step 2: Synthesis of N-cyclohexyl-1,3-dihydro-2H-benzimidazol-2-one
-
Dissolve N-cyclohexyl-o-phenylenediamine (1 equivalent) in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere.
-
Add a base, for example, triethylamine (2.5 equivalents).
-
Cool the mixture to 0°C and add a solution of a carbonylating agent, such as triphosgene (0.5 equivalents) or carbonyldiimidazole (CDI) (1.2 equivalents), in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final product by recrystallization or column chromatography.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination to confirm its structure and purity.
In Vivo Anticonvulsant Screening Protocols
Preclinical evaluation of anticonvulsant activity is primarily conducted using rodent models of induced seizures. The two most widely used and clinically validated models are the Maximal Electroshock (MES) and the subcutaneous Pentylenetetrazole (scPTZ) tests.[1]
Maximal Electroshock (MES) Seizure Test
The MES test is a model for generalized tonic-clonic seizures and is effective in identifying compounds that prevent seizure spread.[6]
3.1.1. Experimental Workflow
Caption: Workflow for the Maximal Electroshock (MES) Seizure Test.
3.1.2. Detailed Protocol (Mice)
-
Animals: Use male CF-1 or C57BL/6 mice weighing 20-25g. Acclimate the animals for at least 3-4 days before the experiment.[7]
-
Compound Preparation and Administration: Dissolve or suspend N-cyclohexyl benzimidazolone in a suitable vehicle (e.g., 0.9% saline with 0.5% carboxymethylcellulose). Administer the compound intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of mice.
-
Seizure Induction: At the time of peak effect (predetermined, e.g., 30-60 minutes post-administration), apply a drop of a topical anesthetic (e.g., 0.5% tetracaine) to the corneas of each mouse.[6] Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes using an electroconvulsive shock generator.[6][8]
-
Observation: Immediately after the stimulus, observe the mouse for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the abolition of this phase.[6]
-
Data Analysis: Calculate the median effective dose (ED50), the dose that protects 50% of the animals, using probit analysis.[7]
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
The scPTZ test is a model for clonic seizures and is useful for identifying compounds that elevate the seizure threshold.[9]
3.2.1. Detailed Protocol (Mice)
-
Animals and Compound Administration: As described in the MES protocol.
-
Seizure Induction: At the time of peak effect, administer a subcutaneous injection of pentylenetetrazole (PTZ) at a convulsant dose (e.g., 85 mg/kg for CF-1 mice) into a loose fold of skin on the back of the neck.[9][10]
-
Observation: Place the animals in individual observation chambers and observe for 30 minutes for the onset of clonic seizures, characterized by spasms of the forelimbs, hindlimbs, or jaw lasting for at least 3-5 seconds.[9] An animal is considered protected if it does not exhibit this seizure phenotype.
-
Data Analysis: Determine the ED50 for protection against PTZ-induced clonic seizures.
Neurotoxicity Assessment and Protective Index
To assess the therapeutic window of the compound, a neurotoxicity screen is performed, typically using the rotarod test.
-
Rotarod Test: Trained mice are placed on a rotating rod (e.g., at 20-40 rpm).[2] The inability of a mouse to remain on the rod for a specified time (e.g., 1 minute) is indicative of motor impairment.
-
TD50 Determination: The median toxic dose (TD50), the dose causing motor impairment in 50% of the animals, is calculated.
-
Protective Index (PI): The PI is the ratio of TD50 to ED50 (PI = TD50 / ED50). A higher PI suggests a better safety profile.[11] A PI of 5 or greater is generally considered desirable for a potential drug candidate.[11]
Quantitative Data Summary (Representative Data for Related Compounds)
The following table presents representative anticonvulsant data for compounds with structural similarities to N-cyclohexyl benzimidazolone to provide a benchmark for expected activity.
| Compound Class | Test | ED50 (mg/kg, i.p.) | TD50 (mg/kg, i.p.) | Protective Index (PI) | Reference |
| N-phenylphthalimide derivative | MES (mice) | ~13.5 | >150 | >11.1 | [12] |
| Pyrrolidin-2,5-dione derivative | MES (mice) | 49.6 | >300 | >6.0 | [13] |
| Pyrrolidin-2,5-dione derivative | scPTZ (mice) | 67.4 | >300 | >4.4 | [13] |
| N-benzyl 3-methoxypropionamide | MES (mice) | 79-111 | Not Reported | Not Reported | [14] |
| Imidazoline derivative | MES (mice) | 13.2 | >30 | >2.3 | [15] |
Note: These values are for structurally related compounds and serve as a general guide. The actual activity of N-cyclohexyl benzimidazolone must be determined experimentally.
Mechanistic Studies: In Vitro Electrophysiology
The mechanism of action of many anticonvulsant drugs involves the modulation of voltage-gated ion channels or enhancement of inhibitory neurotransmission.[16][17] Benzimidazole derivatives have been shown to interact with various targets, including voltage-gated sodium and calcium channels, and GABAergic systems.[1] Whole-cell patch-clamp electrophysiology is the gold standard for investigating the effects of a compound on specific ion channels.[7]
Proposed Mechanism of Action
Caption: Proposed mechanisms of anticonvulsant action for N-cyclohexyl benzimidazolone.
Whole-Cell Patch-Clamp Protocol for Voltage-Gated Sodium Channels
This protocol is designed to assess the effect of N-cyclohexyl benzimidazolone on voltage-gated sodium currents in cultured neurons (e.g., primary hippocampal or cortical neurons, or neuroblastoma cell lines expressing specific sodium channel subtypes).
4.2.1. Materials and Solutions
-
External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
Test Compound: Stock solution of N-cyclohexyl benzimidazolone in DMSO, diluted in the external solution to the final desired concentrations.
4.2.2. Electrophysiological Recording Procedure
-
Cell Culture: Plate neurons on coverslips a few days prior to recording.[7]
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution.[7]
-
Whole-Cell Configuration:
-
Place the coverslip in the recording chamber and perfuse with the external solution.
-
Approach a neuron with the recording pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a giga-ohm seal.
-
Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.[6]
-
-
Voltage-Clamp Protocol:
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit sodium currents.
-
Record the peak inward sodium current at each voltage step.
-
-
Compound Application:
-
After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing N-cyclohexyl benzimidazolone.
-
Repeat the voltage-clamp protocol in the presence of the compound.
-
Wash out the compound with the external solution and record the recovery of the sodium currents.
-
-
Data Analysis:
-
Measure the peak sodium current amplitude before, during, and after compound application.
-
Construct a dose-response curve to determine the IC50 of the compound for sodium channel blockade.
-
Investigate use-dependency by applying a train of depolarizing pulses.
-
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR for N-cyclohexyl benzimidazolone is yet to be established, insights can be drawn from related benzimidazole and benzothiazole anticonvulsants.[2][18]
-
Substitution on the Benzene Ring: Electron-withdrawing or electron-donating groups on the benzimidazole ring can significantly influence anticonvulsant activity.[18] For instance, substitutions at the C5 and C6 positions have been shown to modulate potency.
-
N-Substitution: The nature of the substituent at the nitrogen atom is critical. The lipophilicity and steric bulk of the N-substituent, in this case, the cyclohexyl group, will affect the compound's ability to cross the blood-brain barrier and interact with its target. The cyclohexyl moiety often confers favorable pharmacokinetic properties.
-
Modifications to the Cyclohexyl Ring: Introducing substituents on the cyclohexyl ring could further refine the compound's activity and selectivity.
Conclusion and Future Directions
N-cyclohexyl benzimidazolone represents a promising starting point for the development of novel anticonvulsant agents. The protocols outlined in this document provide a robust framework for its synthesis, in vivo screening, and mechanistic evaluation. Future research should focus on a systematic exploration of the SAR to optimize the anticonvulsant potency and safety profile of this chemical series. Further in-depth mechanistic studies, including evaluation against different subtypes of sodium and calcium channels, as well as GABA-A receptor modulation assays, will be crucial in elucidating the precise molecular targets and solidifying the therapeutic potential of N-cyclohexyl benzimidazolone derivatives.
References
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Вenzimidazole derivatives with anticonvulsant activity and their pharmacological targets. (n.d.). Retrieved from [Link]
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Whole Cell Patch Clamp Protocol. (n.d.). Axol Bioscience. Retrieved from [Link]
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Maximal Electroshock Seizure (MES) Test (mouse, rat). (n.d.). PANAChE Database - NIH. Retrieved from [Link]
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Seizure, Maximal Electroshock, Mouse. (n.d.). Pharmacology Discovery Services. Retrieved from [Link]
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Updates on the Synthetic Strategies and Structure-Activity Relationship of Anticonvulsant Benzothiazole and Benzimidazole Derivatives. (n.d.). Bentham Science. Retrieved from [Link]
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Pentylenetetrazol Seizure Threshold Test (mouse, rat). (n.d.). PANAChE Database. Retrieved from [Link]
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SYNTHESIS OF 1,3-DIHYDRO-2H-BENZIMIDAZOL-2-ONES. (2017). Retrieved from [Link]
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The role of technical, biological and pharmacological factors in the laboratory evaluation of anticonvulsant drugs. IV. Protective indices. (n.d.). PubMed. Retrieved from [Link]
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Mechanisms of anticonvulsant drug action. II. Drugs primarily used for absence epilepsy. (n.d.). Retrieved from [Link]
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Synthesis and anticonvulsant properties of 2,3,3a,4-tetrahydro-1H-pyrrolo[1,2-a]benzimidazol-1-ones. (n.d.). PubMed. Retrieved from [Link]
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Anticonvulsant activity of the imidazoline 6,7-benzoidazoxan. (n.d.). PubMed. Retrieved from [Link]
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The anticonvulsant activities of N-benzyl 3-methoxypropionamides. (n.d.). PubMed. Retrieved from [Link]
-
An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. (2019). PMC. Retrieved from [Link]
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Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (n.d.). PMC. Retrieved from [Link]
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Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. (n.d.). PubMed. Retrieved from [Link]
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Updates on the Synthetic Strategies and Structure-Activity Relationship of Anticonvulsant Benzothiazole and Benzimidazole Derivatives. (n.d.). Ingenta Connect. Retrieved from [Link]
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Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. (2021). PMC. Retrieved from [Link]
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Chemical structures of new anticonvulsant drugs. Fig. (2). The... (n.d.). ResearchGate. Retrieved from [Link]
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Application Note: Solvent Selection & Recrystallization Protocol for N-Cyclohexyl Benzimidazolones
Abstract & Introduction
-cyclohexyl-1,3-dihydro-2H-benzimidazol-2-one and its derivatives represent a unique class of pharmaceutical intermediates and industrial additives (e.g., rubber accelerators).[1] These molecules present a distinct purification challenge due to their amphiphilic nature :-
The Core: The benzimidazolone moiety is rigid, planar, and highly polar, capable of strong intermolecular hydrogen bonding (urea motif), leading to high melting points and poor solubility in non-polar solvents.
-
The Substituent: The
-cyclohexyl group is lipophilic, flexible, and disrupts crystal packing, increasing solubility in hydrocarbons but introducing a high risk of "oiling out" (liquid-liquid phase separation) during cooling.[1]
This Application Note provides a rational, self-validating framework for solvent selection, moving beyond trial-and-error to a mechanistic approach based on Hansen Solubility Parameters (HSP) and thermodynamic control.
Physicochemical Analysis & Solvent Logic
To select the correct solvent, we must balance the competing demands of the molecule's functional groups.
The "Push-Pull" Solubility Mechanism[1]
-
Hydrogen Bonding (
): The cyclic urea protons are strong H-bond donors.[1] Solvents must have moderate H-bond accepting capability (e.g., alcohols, ketones) to disrupt the crystal lattice.[1] -
Dispersion Forces (
): The cyclohexyl ring requires solvents with significant dispersion character to prevent micelle-like aggregation or oiling out.[1]
Solvent Class Assessment
Table 1 summarizes the thermodynamic compatibility of common solvents with
| Solvent Class | Representative Solvents | Suitability | Mechanistic Insight |
| Protic Polar | Ethanol, Methanol | High | Excellent H-bond match for the urea core.[1] High solubility at boiling; moderate at RT.[1] Primary choice. |
| Aprotic Polar | DMF, DMSO, NMP | Low (Process) | Solubilizes too well. High boiling points make solvent removal difficult.[1] Use only if MP > 250°C. |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Good intermediate polarity.[1] Often requires an anti-solvent (e.g., Heptane) to induce high yield.[1] |
| Aromatics | Toluene , Xylene | High | |
| Alkanes | Hexane, Heptane | Anti-Solvent | Poor solubility.[1] Used to drive precipitation in binary systems.[1] |
| Water | Water | Anti-Solvent | Strong anti-solvent.[1] Risk: Induces rapid oiling out if added too quickly to hot organic solutions.[1] |
Decision Tree & Workflow Visualization
The following diagram outlines the logical flow for selecting the optimal recrystallization system, specifically designed to mitigate the risk of oiling out.
Figure 1: Logic flow for selecting the solvent system based on solubility behavior and oiling-out risk.
Detailed Experimental Protocols
Protocol A: Single Solvent Recrystallization (Ethanol or Toluene)
Best for: High-purity crude material (>85%) with distinct melting points.[1]
-
Dissolution: Charge crude solid into a flask. Add solvent (Ethanol or Toluene) at a ratio of 5 mL/g .[1]
-
Reflux: Heat to boiling (Ethanol: ~78°C; Toluene: ~110°C).[1]
-
Hot Filtration: If particulates remain, filter through a pre-heated glass frit or celite pad to remove inorganic salts.[1]
-
Controlled Cooling (Critical):
-
Aging: Stir at 0–5°C for 2 hours to maximize yield.
-
Isolation: Filter and wash with cold solvent.[1] Dry under vacuum at 45°C.[1]
Protocol B: Binary Solvent Recrystallization (Ethanol/Water)
Best for: Removing polar impurities or when solubility in pure ethanol is too high.[1]
-
Dissolution: Dissolve crude in Ethanol (95%) at reflux (minimum volume, approx. 3-5 mL/g).
-
Anti-Solvent Addition:
-
Clarification: Add 1-2 mL of Ethanol to redissolve the turbidity (restore clear solution).
-
Nucleation: Remove heat.[1] Allow to cool to ~60°C.
-
Troubleshooting: If droplets (oil) appear instead of crystals, reheat to redissolve and add more Ethanol (co-solvent) to increase solubility of the oil phase. Vigorous stirring is required.
-
-
Crystallization: Cool to 0°C. Filter and wash with 50:50 Ethanol/Water.
Troubleshooting: The "Oiling Out" Phenomenon
Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve.[1] This is common with
Mechanism & Mitigation Diagram:
Figure 2: Causes and remediation strategies for oiling out during benzimidazolone crystallization.
References
-
Myerson, A. S. (2002).[1] Handbook of Industrial Crystallization. Butterworth-Heinemann.[1] (Standard text for crystallization kinetics and solvent selection).
-
Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] [1]
-
Armenta, R. I., et al. (2017).[1] "Synthesis of 1,3-dihydro-2H-benzimidazol-2-ones." Chemistry of Heterocyclic Compounds. (Provides context on synthesis and isolation of benzimidazolones).
-
PubChem. (2023).[1] "N-cyclohexyl-2-benzothiazolesulfenamide (Related Structure Data)." National Library of Medicine.[1] (Used for physicochemical property extrapolation of N-cyclohexyl heterocyclic tails).[1] Link[1]
-
University of Wisconsin-Madison. (n.d.).[1] "Recrystallization Troubleshooting: Oiling Out." Department of Chemistry. Link
Sources
Application Notes and Protocols: A Comparative Guide to Palladium-Catalyzed N-Arylation and N-Alkylation of Benzimidazolones
Introduction: The Strategic Importance of C-N Bond Formation in Benzimidazolone Chemistry
Benzimidazolones are privileged heterocyclic scaffolds, forming the core of numerous biologically active compounds and functional materials. The strategic functionalization of the nitrogen atoms within this framework is a cornerstone of modern medicinal chemistry and materials science. Among the myriad of synthetic tools available, palladium-catalyzed cross-coupling reactions have emerged as a particularly powerful and versatile methodology for the construction of carbon-nitrogen (C-N) bonds.[1][2] These reactions, lauded for their mild conditions and broad substrate scope, have revolutionized the synthesis of complex molecules.[1][3]
This guide provides an in-depth technical overview and practical protocols for two key palladium-catalyzed transformations of benzimidazolones: N-arylation and N-alkylation. We will delve into the mechanistic underpinnings of these reactions, explore the critical parameters that govern their success, and offer field-proven, step-by-step protocols for their implementation in a research setting. Our focus will be on providing not just a set of instructions, but a deeper understanding of the causality behind the experimental choices, empowering researchers to troubleshoot and adapt these methodologies for their specific synthetic challenges.
Part 1: Palladium-Catalyzed N-Arylation of Benzimidazolones via Buchwald-Hartwig Amination
The palladium-catalyzed N-arylation of amines, famously known as the Buchwald-Hartwig amination, stands as a landmark achievement in organic synthesis.[4] This reaction enables the formation of a C(sp²)-N bond between an aryl halide or pseudohalide and an amine, a transformation that was historically challenging. For benzimidazolones, this provides a direct route to N-aryl derivatives, which are prevalent in many pharmaceutical agents.[2]
Mechanistic Insights: The Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple. Understanding this cycle is paramount for rational optimization of reaction conditions.
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (Ar-X) to a catalytically active Pd(0) species, which is typically coordinated to phosphine ligands. This step forms a Pd(II)-aryl-halide complex.
-
Amine Coordination and Deprotonation: The benzimidazolone anion, generated in situ by a base, coordinates to the Pd(II) complex, displacing the halide ligand to form a palladium-amido complex.
-
Reductive Elimination: The final and product-forming step is the reductive elimination from the palladium-amido complex. This step forms the desired N-aryl benzimidazolone and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation.
Experimental Protocol: N-Arylation of Benzimidazolone
This protocol provides a general procedure for the N-arylation of benzimidazolone with an aryl bromide. Optimization of the ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
Benzimidazolone
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (or other suitable phosphine ligand)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane (or toluene)
-
Nitrogen or Argon source
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add benzimidazolone (1.0 mmol), aryl bromide (1.2 mmol), cesium carbonate (2.0 mmol), and Xantphos (0.05 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add palladium(II) acetate (0.025 mmol) and anhydrous 1,4-dioxane (5 mL).
-
Reaction: Stir the mixture at 100-110 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 12 to 24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl benzimidazolone.
Data Summary Table:
| Parameter | Recommended Value | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Precursors to the active Pd(0) species. |
| Ligand | Xantphos, BINAP, Buchwald ligands | Bulky, electron-rich phosphines stabilize the Pd catalyst and promote reductive elimination.[4] |
| Base | Cs₂CO₃, K₃PO₄, NaOtBu | A strong, non-nucleophilic base is required for the deprotonation of the benzimidazolone. |
| Solvent | 1,4-Dioxane, Toluene | Anhydrous, aprotic solvents are crucial to prevent catalyst deactivation. |
| Temperature | 80-120 °C | Sufficient thermal energy is needed to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |
| Catalyst Loading | 1-5 mol% | Lower catalyst loadings are desirable for cost and sustainability, but may require longer reaction times.[5] |
Part 2: Palladium-Catalyzed N-Alkylation of Benzimidazolones
While palladium-catalyzed N-arylation is a well-established field, direct palladium-catalyzed N-alkylation of benzimidazolones using simple alkyl halides is less common. More frequently, palladium catalysis is employed in N-alkylation through "borrowing hydrogen" or "hydrogen autotransfer" reactions with alcohols.[6][7] This methodology offers a greener alternative to traditional N-alkylation with alkyl halides, as it produces water as the only byproduct.[8]
Mechanistic Insights: The Borrowing Hydrogen Catalytic Cycle
The borrowing hydrogen mechanism is a more intricate process involving a sequence of oxidation, condensation, and reduction steps, all mediated by the palladium catalyst.
-
Alcohol Dehydrogenation: The palladium catalyst oxidizes the alcohol to the corresponding aldehyde, generating a palladium-hydride species.
-
Condensation: The benzimidazolone reacts with the in-situ generated aldehyde to form a hemiaminal intermediate, which then dehydrates to an enamine or iminium ion.
-
Reduction: The palladium-hydride species reduces the enamine/iminium intermediate to the N-alkylated benzimidazolone product, regenerating the palladium catalyst.
Caption: Workflow for Borrowing Hydrogen N-Alkylation.
Experimental Protocol: N-Alkylation of Benzimidazolone with an Alcohol
This protocol outlines a general procedure for the N-alkylation of benzimidazolone with a primary alcohol via the borrowing hydrogen methodology.
Materials:
-
Benzimidazolone
-
Primary alcohol (e.g., benzyl alcohol)
-
Pd/C (10%) or another suitable palladium catalyst
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous toluene
-
Nitrogen or Argon source
-
Dean-Stark apparatus (optional, for water removal)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser (and optionally a Dean-Stark trap), combine benzimidazolone (1.0 mmol), the alcohol (1.5 mmol), Pd/C (5 mol%), and potassium carbonate (1.5 mmol).
-
Solvent Addition: Add anhydrous toluene (10 mL).
-
Reaction: Heat the mixture to reflux (approx. 110 °C). Monitor the reaction by TLC or LC-MS. The reaction may take 12-48 hours.
-
Work-up: After cooling to room temperature, filter the reaction mixture through Celite to remove the catalyst, washing with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to yield the N-alkyl benzimidazolone.
Data Summary Table:
| Parameter | Recommended Value | Rationale |
| Palladium Catalyst | Pd/C, Pd/Fe₂O₃ | Heterogeneous catalysts are often used for ease of removal.[8] |
| Reactant | Primary Alcohol | Serves as the alkylating agent. Secondary alcohols are generally less reactive. |
| Base | K₂CO₃, Cs₂CO₃ | Facilitates the condensation step. |
| Solvent | Toluene, Xylene | High-boiling aprotic solvents are required for the reaction temperature and to facilitate water removal. |
| Temperature | 110-140 °C | Higher temperatures are needed to promote the initial alcohol dehydrogenation. |
| Additives | None typically required | The reaction is often atom-economical. |
Comparative Analysis: N-Arylation vs. N-Alkylation
| Feature | Palladium-Catalyzed N-Arylation | Palladium-Catalyzed N-Alkylation (Borrowing Hydrogen) |
| Coupling Partner | Aryl/Heteroaryl Halides or Pseudohalides | Alcohols |
| Mechanism | Pd(0)/Pd(II) Catalytic Cycle | Borrowing Hydrogen/Hydrogen Autotransfer |
| Byproduct | Salt (e.g., CsX) | Water |
| Typical Catalyst | Homogeneous Pd complexes with phosphine ligands | Heterogeneous (e.g., Pd/C) or homogeneous complexes |
| Typical Temperature | 80-120 °C | 110-140 °C |
| Key Advantage | Broad scope for complex aryl groups | Green, atom-economical process |
| Potential Challenge | Halide reactivity (I > Br > Cl), ligand sensitivity | Limited to alcohols that can be readily oxidized |
Conclusion
Palladium-catalyzed C-N bond formation is an indispensable tool for the synthesis of functionalized benzimidazolones. The Buchwald-Hartwig N-arylation provides a robust and general method for introducing aryl and heteroaryl moieties. For N-alkylation, the borrowing hydrogen methodology offers a sustainable and efficient alternative to traditional methods. A thorough understanding of the underlying mechanisms and reaction parameters, as presented in these application notes, is crucial for the successful implementation and adaptation of these powerful synthetic transformations in the pursuit of novel pharmaceuticals and materials.
References
-
Rayadurgam, J., Sana, S., Sasikumar, M., & Gu, Q. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers, 8(2), 394-427. [Link]
-
Ghulam, A., Jabeen, T., Aslam, S., Ahmad, M., & Zaki, M. E. A. (2025). Catalytic pathways for N-arylation of benzimidazoles: A comprehensive review. Results in Chemistry, 8, 101589. [Link]
-
Grewal, P., & Kaur, N. (2022). Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Current Organic Chemistry, 26(20), 1813-1826. [Link]
-
Huang, X., Anderson, K. W., Zim, D., Jiang, L., Klapars, A., & Buchwald, S. L. (2003). Expanding Pd-Catalyzed C−N Bond-Forming Processes: The First Amidation of Aryl Sulfonates, Aqueous Amination, and Complementarity with Cu-Catalyzed Reactions. Journal of the American Chemical Society, 125(22), 6653-6655. [Link]
-
Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
-
Chung, K. H., So, C. M., Wong, S. M., Luk, C. H., Zhou, Z., Lau, C. P., & Kwong, F. Y. (2011). Buchwald–Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes. Tetrahedron Letters, 52(17), 2187-2191. [Link]
-
Ahmadi, T., & Saeedi, M. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19183-19207. [Link]
-
Porzelle, A., & Tomkinson, N. C. O. (2009). Palladium catalyzed N-arylation of hydroxylamines. Pure and Applied Chemistry, 81(8), 1475-1483. [Link]
-
Wallace, D. J., & Klauber, D. J. (2011). Cascade Palladium Catalysis: A Predictable and Selectable Regiocontrolled Synthesis of N-Arylbenzimidazoles. Organic Letters, 13(19), 5228-5231. [Link]
-
Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 134(1), 700-706. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. [Link]
-
Aroso, R. T., Pereira, C. M., Dias, A. M., & Afonso, C. A. (2022). Optimization of the reaction conditions for the Buchwald-Hartwig coupling of benzyl protected benzimidazole 2 with 4-(methylsulfonyl)aniline. Molecules, 27(19), 6289. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journal of Organic Chemistry, 7, 149-173. [Link]
-
Wikipedia contributors. (2024, January 22). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
Anilkumar, G., & Mathew, A. (2024). An overview of palladium-catalyzed N-alkylation reactions. Organic & Biomolecular Chemistry. [Link]
-
He, L., Li, H., Chen, J., & Zheng, X. (2011). Palladium catalyzed N-alkylation of amines with alcohols. Tetrahedron Letters, 52(42), 5432-5435. [Link]
Sources
- 1. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. scholars.hkmu.edu.hk [scholars.hkmu.edu.hk]
- 6. chemrxiv.org [chemrxiv.org]
- 7. An overview of palladium-catalyzed N-alkylation reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Cyclohexyl-1,3-dihydro-2H-benzimidazol-2-one
Welcome to the technical support center for the synthesis of 1-cyclohexyl-1,3-dihydro-2H-benzimidazol-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this and related benzimidazolone derivatives. Our goal is to empower you with the scientific understanding to optimize your reaction yields and purity.
Introduction
1-Cyclohexyl-1,3-dihydro-2H-benzimidazol-2-one is a valuable scaffold in medicinal chemistry. The synthesis, while conceptually straightforward, can present challenges in achieving high yield and purity, primarily due to the potential for side reactions and difficulties in product isolation. This guide provides a systematic approach to troubleshooting common issues, grounded in the principles of organic chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare 1-cyclohexyl-1,3-dihydro-2H-benzimidazol-2-one?
A1: The most prevalent methods involve the reaction of an o-phenylenediamine precursor with a carbonyl source. Two primary strategies are:
-
Route A: Cyclization of N-cyclohexyl-o-phenylenediamine. This involves the reaction of pre-formed N-cyclohexyl-o-phenylenediamine with a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole (CDI)) to form the benzimidazolone ring.
-
Route B: N-Alkylation of 1,3-dihydro-2H-benzimidazol-2-one. This route starts with the commercially available benzimidazol-2-one, which is then alkylated with a cyclohexyl halide (e.g., cyclohexyl bromide) in the presence of a base.
A third, less common but viable route, is the reaction of o-phenylenediamine with cyclohexylurea at elevated temperatures.
Q2: My reaction yield is consistently low. What are the likely causes?
A2: Low yields in benzimidazolone synthesis can often be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or poor reagent reactivity. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
-
Suboptimal Base: In the N-alkylation route, the choice and amount of base are critical. A base that is too weak may not sufficiently deprotonate the benzimidazolone nitrogen, while an excessively strong base can lead to side reactions. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and various organic bases.
-
Poor Quality Reagents: The purity of starting materials, particularly the o-phenylenediamine derivative and the alkylating agent, is paramount. Impurities can interfere with the reaction and lead to the formation of undesired byproducts.
-
Degradation: The product or starting materials may be sensitive to the reaction conditions, especially high temperatures over prolonged periods.
Q3: I am observing a significant amount of a byproduct that is difficult to separate from my desired product. What is it likely to be?
A3: In the N-alkylation of benzimidazol-2-one, the most common and challenging byproduct is the 1,3-dicyclohexyl-1,3-dihydro-2H-benzimidazol-2-one . This arises from the alkylation of both nitrogen atoms of the benzimidazolone ring. The similar polarity of the mono- and di-substituted products often makes their separation by column chromatography difficult.
Troubleshooting Guide
This section provides a more detailed breakdown of common problems and their solutions, structured around the synthetic workflow.
Problem 1: Low Conversion of Starting Material
Symptoms: TLC analysis shows a significant amount of unreacted starting material (e.g., benzimidazol-2-one or N-cyclohexyl-o-phenylenediamine).
Potential Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Insufficient Reaction Time or Temperature | Increase the reaction time and/or temperature incrementally. Monitor the reaction progress by TLC at regular intervals. | Chemical reactions have specific activation energies. Insufficient thermal energy or time will result in a low conversion rate. |
| Ineffective Base (for N-alkylation) | Switch to a stronger base (e.g., from K₂CO₃ to NaH) or use a higher molar equivalent of the current base. | The pKa of the N-H proton in benzimidazol-2-one requires a sufficiently strong base for complete deprotonation to the more nucleophilic anion. |
| Poor Solvent Choice | Perform a solvent screen. Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are often effective for N-alkylation reactions as they can solvate the cation of the base and increase the nucleophilicity of the anion. | The solvent plays a crucial role in reaction kinetics by influencing the solubility of reagents and the stability of intermediates. |
| Reagent Decomposition | Ensure the purity of your reagents. If necessary, purify the starting materials before use. For example, o-phenylenediamine can oxidize and darken on storage. | Impurities can act as inhibitors or participate in side reactions, consuming reagents and lowering the yield of the desired product. |
Problem 2: Formation of 1,3-Dicyclohexyl-1,3-dihydro-2H-benzimidazol-2-one
Symptoms: A second spot is observed on the TLC plate, often close to the product spot, which is later identified as the di-substituted product.
Potential Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Excess Alkylating Agent | Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the cyclohexyl halide. | Le Chatelier's principle dictates that an excess of a reactant will drive the reaction forward. In this case, it can lead to the second alkylation. |
| Prolonged Reaction Time at High Temperature | Monitor the reaction closely and stop it once the mono-substituted product is maximized, even if some starting material remains. | The mono-alkylated product can be further alkylated under the reaction conditions. Minimizing reaction time can favor the formation of the mono-substituted product. |
| Strong Base | A very strong base can lead to a higher concentration of the benzimidazolone anion, which can increase the rate of the second alkylation. Consider using a milder base like K₂CO₃. | The reactivity of the mono-alkylated product's remaining N-H is influenced by the reaction conditions. |
Problem 3: Difficult Purification
Symptoms: The desired 1-cyclohexyl product is difficult to separate from the starting material and/or the 1,3-dicyclohexyl byproduct by column chromatography.
Potential Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Similar Polarity of Products | Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., a slow increase of ethyl acetate in hexane) can improve separation. Use of a different stationary phase (e.g., alumina) could also be explored. | The separation in chromatography is based on the differential partitioning of compounds between the stationary and mobile phases. Fine-tuning the mobile phase polarity is key to resolving compounds with similar Rf values. |
| Product Streaking on TLC/Column | If the compound is acidic or basic, adding a small amount of a modifier to the eluent can improve peak shape. For benzimidazoles, a small amount of triethylamine (~0.1-1%) can be beneficial. | Streaking is often caused by strong interactions between the analyte and active sites on the silica gel. A modifier can neutralize these sites, leading to better chromatography. |
| Incomplete Separation | If chromatography is not effective, consider recrystallization. Finding a suitable solvent system where the desired product has lower solubility than the impurities at low temperatures is key. | Recrystallization is a powerful purification technique that relies on differences in solubility. A well-chosen solvent will allow the desired compound to crystallize out while impurities remain in the solution. |
Experimental Protocols
The following is a generalized protocol for the N-alkylation of 1,3-dihydro-2H-benzimidazol-2-one, based on a similar reported synthesis of 1-benzyl-1,3-dihydro-2H-benzimidazol-2-one.[1]
Materials:
-
1,3-Dihydro-2H-benzimidazol-2-one
-
Cyclohexyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Dichloromethane
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1,3-dihydro-2H-benzimidazol-2-one in DMF, add K₂CO₃ (2.2 equivalents) and a catalytic amount of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).
-
Stir the mixture at room temperature for a short period.
-
Add cyclohexyl bromide (1.1 equivalents) dropwise to the stirring mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, filter the inorganic salts and remove the DMF under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to separate the mono- and di-substituted products.
dot
Caption: General workflow for the synthesis of 1-cyclohexyl-1,3-dihydro-2H-benzimidazol-2-one.
Data Presentation
The following table provides a template for recording your experimental results and comparing them to expected outcomes.
| Parameter | Expected Outcome | Your Result | Notes |
| Yield | >70% | ||
| Melting Point | Literature value (if available) | A sharp melting point indicates high purity. | |
| TLC (Rf value) | Consistent value in a defined solvent system | Compare with starting material and byproduct. | |
| ¹H NMR | Characteristic peaks for cyclohexyl and benzimidazolone protons | Compare with literature data for similar compounds. | |
| ¹³C NMR | Characteristic peaks for all carbon atoms | Confirm the structure and purity. | |
| Mass Spectrometry | Molecular ion peak corresponding to the product's mass | Confirm the molecular weight. |
Logical Relationships in Troubleshooting
The following diagram illustrates the decision-making process for troubleshooting common issues in the synthesis.
dot
Caption: Troubleshooting flowchart for optimizing the synthesis of 1-cyclohexyl-1,3-dihydro-2H-benzimidazol-2-one.
References
-
Synthesis of Novel Structurally Diverse N-Mono- and N,N′-Disubstituted Benzimidazol-2-one Derivatives by the Alkylations of 1,3-Dihydro-2H-benzimidazol-2-one with Some Alkyl Halides under Transfer Catalysis Conditions. Journal of Heterocyclic Chemistry. [Link]
Sources
Technical Support Center: Troubleshooting Solubility Issues of N-cyclohexyl benzimidazolone in Polar Solvents
Welcome to the technical support guide for addressing solubility challenges with N-cyclohexyl benzimidazolone. This resource is designed for researchers, scientists, and drug development professionals who may encounter difficulties in dissolving this compound in polar solvents during their experimental work. This guide provides in-depth, evidence-based troubleshooting strategies and frequently asked questions to ensure the successful progression of your research.
Introduction to N-cyclohexyl benzimidazolone and its Solubility Profile
N-cyclohexyl benzimidazolone belongs to the benzimidazole class of heterocyclic aromatic organic compounds.[1][2][3] The benzimidazole core is a significant scaffold in medicinal chemistry due to its structural similarity to naturally occurring purines, which allows for interaction with a wide array of biological targets.[4] The addition of a non-polar cyclohexyl group to the benzimidazole structure significantly influences the molecule's lipophilicity and, consequently, its solubility.[4]
The fundamental principle of "like dissolves like" governs solubility.[5][6] N-cyclohexyl benzimidazolone possesses both a polar benzimidazole ring system and a non-polar cyclohexyl substituent. This amphiphilic nature can lead to complex solubility behavior, particularly in highly polar solvents like water. Generally, benzimidazoles with an imide nitrogen are more soluble in polar solvents, but the presence of non-polar substituents, such as a cyclohexyl group, increases their solubility in non-polar organic solvents.[1]
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues encountered when working with N-cyclohexyl benzimidazolone and polar solvents.
Q1: Why is my N-cyclohexyl benzimidazolone not dissolving in aqueous buffers?
A1: Low Intrinsic Aqueous Solubility
-
Causality: The primary reason is the compound's hydrophobic character, dominated by the cyclohexyl and benzene moieties. While the benzimidazole core has some polar characteristics, the large non-polar surface area of the cyclohexyl group leads to low aqueous solubility.[1][4][7] This is a common challenge with many benzimidazole derivatives.[8]
-
Troubleshooting: Direct dissolution in purely aqueous systems is often impractical. It is recommended to first prepare a concentrated stock solution in a suitable organic solvent.
Q2: What is the best organic solvent to prepare a stock solution of N-cyclohexyl benzimidazolone?
A2: Selecting an Appropriate Organic Solvent
-
Expert Recommendation: For initial stock solutions, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent starting points.[7] These are strong, polar aprotic solvents capable of dissolving a wide range of organic molecules. Ethanol can also be considered.
-
Experimental Protocol: Preparing a Stock Solution
-
Weigh the desired amount of N-cyclohexyl benzimidazolone in a clean, dry vial.
-
Add a small volume of the chosen organic solvent (e.g., DMSO).
-
Vortex or sonicate the mixture until the solid is completely dissolved. Gentle heating may be applied if necessary, but monitor for any signs of degradation.
-
Once dissolved, add more solvent to reach the final desired concentration.
-
Store the stock solution appropriately, typically at -20°C or -80°C, protected from light and moisture.
-
Q3: My compound precipitates when I dilute the organic stock solution into my aqueous experimental buffer. What should I do?
A3: Addressing "Crashing Out"
This phenomenon, known as "crashing out," is a frequent issue when a compound is transferred from a high-solubility organic environment to a low-solubility aqueous one.[7]
-
Troubleshooting Strategies:
-
Lower the Final Concentration: This is the simplest approach. Decrease the concentration of your compound in the final aqueous solution.[7]
-
Utilize Co-solvents: A co-solvent is a water-miscible organic solvent that, when added to water, increases the solubility of poorly soluble drugs.[6][9][10]
-
pH Adjustment: Benzimidazoles are weakly basic and can also exhibit acidic properties, making them generally soluble in dilute acids and aqueous alkali.[1]
-
Protocol: Systematically adjust the pH of your aqueous buffer to determine if solubility improves. For benzimidazoles, exploring both acidic and basic conditions is recommended. However, be mindful that pH changes can affect compound stability and biological activity.[11]
-
-
Use of Surfactants: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[11][12]
-
Examples: Polysorbates (e.g., Tween® 20, Tween® 80) and Spans® are commonly used nonionic surfactants.[13]
-
-
Q4: Can temperature be used to increase the solubility of N-cyclohexyl benzimidazolone?
A4: The Role of Temperature
-
General Principle: For most solid solutes, solubility increases with temperature as the dissolution process absorbs energy.[6][9]
-
Practical Application: Gentle heating of the solvent can aid in the initial dissolution of N-cyclohexyl benzimidazolone. However, it is crucial to ensure the compound is thermally stable at the applied temperature to avoid degradation.
-
Caution: Supersaturated solutions can be created upon cooling, which may lead to precipitation over time. It is important to determine the equilibrium solubility at the experimental temperature.
Q5: Are there more advanced techniques to improve the solubility of benzimidazole derivatives?
A5: Advanced Solubilization Strategies
For particularly challenging cases, several advanced methods can be employed, often in the context of formulation development:
-
Complexation: The use of complexing agents, such as cyclodextrins, can enhance aqueous solubility. Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to encapsulate non-polar molecules like N-cyclohexyl benzimidazolone.[10][13]
-
Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid state. This can be achieved by methods like melting, solvent evaporation, or melting-solvent methods.
-
Particle Size Reduction: Decreasing the particle size of the compound increases its surface area, which can lead to a faster dissolution rate.[5][14] Techniques like micronization and nanonization can be employed.[6][9]
-
Hydrotropy: This method involves the addition of a large amount of a second solute (a hydrotrope) to increase the aqueous solubility of another solute.[6][9] Common hydrotropes include sodium benzoate, sodium salicylate, and urea.[6][11]
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing solubility issues with N-cyclohexyl benzimidazolone.
Caption: A workflow for troubleshooting solubility issues.
Summary of Solvent Properties
For your convenience, the following table summarizes the properties of commonly used solvents.
| Solvent | Polarity (Dielectric Constant) | Type | Key Considerations |
| Water | 80.1 | Polar Protic | Poor solvent for N-cyclohexyl benzimidazolone alone. |
| Dimethyl Sulfoxide (DMSO) | 47.2 | Polar Aprotic | Excellent for stock solutions; can have biological effects at high concentrations. |
| Dimethylformamide (DMF) | 38.3 | Polar Aprotic | Good for stock solutions; toxic. |
| Ethanol | 24.5 | Polar Protic | Good co-solvent; less toxic than DMSO/DMF.[15] |
| Propylene Glycol | 32.0 | Polar Protic | Common co-solvent in formulations. |
| Polyethylene Glycol (PEG 400) | 12.5 | Polar | Common co-solvent and solubilizing agent.[14] |
Concluding Remarks
The solubility of N-cyclohexyl benzimidazolone in polar solvents is a multifaceted challenge that can be overcome with a systematic and informed approach. By understanding the underlying chemical principles and employing the troubleshooting strategies outlined in this guide, researchers can successfully prepare homogenous solutions for their experiments. Always begin with the simplest methods, such as adjusting concentration and using co-solvents, before progressing to more complex techniques. Careful consideration of the impact of any additives on the experimental system is paramount for maintaining scientific integrity.
References
-
SciELO. Solubility improvement of an anthelmintic benzimidazole carbamate by association with dendrimers. Available from: [Link]
-
Slideshare. Methods of solubility enhancements. Available from: [Link]
-
International Journal of Pharmaceutical and Chemical Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability. Available from: [Link]
- Google Patents. Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
-
International Journal of Pharmaceutical Sciences Review and Research. Advances in Solubility Enhancement Techniques. Available from: [Link]
-
International Journal of Innovative Research in Technology. Solubility Enhancement Methods. Available from: [Link]
-
Open Chemistry. An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Available from: [Link]
-
Journal of Medical Pharmaceutical and Allied Sciences. Techniques for solubility enhancement of poorly soluble drugs: an overview. Available from: [Link]
-
Global Research Online. STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. Available from: [Link]
-
PubChem. 1-Cyclohexyl-2-thien-2-YL-1H-benzimidazole-5-carboxylic acid. Available from: [Link]
-
YouTube. Enhancing Solubility Using Lipid-Based Formulation Technology. Available from: [Link]
-
IOSR Journal of Pharmacy. A review on chemistry and biological significance of benzimidaole nucleus. Available from: [Link]
-
Journal of Pharmaceutical Sciences. Solubility of polar organic solutes in nonaqueous systems: role of specific interactions. Available from: [Link]
-
precisionFDA. N-CYCLOHEXYLBENZAMIDE. Available from: [Link]
-
Wikipedia. Benzimidazole. Available from: [Link]
-
PubChem. N-Cyclohexylbenzamide. Available from: [Link]
-
MDPI. Imiquimod Solubility in Different Solvents: An Interpretative Approach. Available from: [Link]
-
PubMed. Solubility of drugs in aqueous solutions. Part 2: binary nonideal mixed solvent. Available from: [Link]
-
MDPI. Effect of the Solvent Type on the Colloidal Stability and the Degree of Condensation of Silica Sols Stabilized by Amphiphilic Urethane Acrylate and the Properties of Their Coating Films. Available from: [Link]
Sources
- 1. iosrphr.org [iosrphr.org]
- 2. Benzimidazole: Chemical property, Primary Use, and biological activity_Chemicalbook [chemicalbook.com]
- 3. Benzimidazole - Wikipedia [en.wikipedia.org]
- 4. 2-Cyclohexyl-1H-benzimidazole|36947-70-3 [benchchem.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. ijirt.org [ijirt.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scielo.br [scielo.br]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 11. jmpas.com [jmpas.com]
- 12. Methods of solubility enhancements | PPTX [slideshare.net]
- 13. CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. mdpi.com [mdpi.com]
Removing unreacted cyclohexylamine from benzimidazolone mixtures
Topic: Removing Unreacted Cyclohexylamine from Benzimidazolone Mixtures
Status: Active Last Updated: February 13, 2026 Support Tier: Level 3 (Senior Scientist / Process Development)
The Chemistry of Separation
Before initiating any protocol, it is critical to understand the physicochemical disparity between your target (Benzimidazolone derivative) and the contaminant (Cyclohexylamine). This separation relies on exploiting the massive difference in basicity and volatility.
| Feature | Cyclohexylamine (CHA) | Benzimidazolone (Target) | Implications for Purification |
| Structure | Aliphatic Amine ( | Cyclic Urea (Heterocycle) | CHA is a strong base; Target is neutral/weakly acidic. |
| pKa | ~10.6 (Conjugate Acid) | ~12–13 (N-H Acidity) / ~0 (Basicity) | Critical: Dilute acid protonates CHA ( |
| Boiling Point | 134°C | >300°C (typically decomposes) | CHA is volatile; Target is not. |
| Solubility | Miscible in water & organics | Low in non-polar; High in polar aprotic | Target often precipitates during aqueous washes. |
Primary Protocol: The "pH-Swing" Extraction
Context: This is the workhorse method. Because Cyclohexylamine (CHA) is a strong base, it readily forms water-soluble salts upon contact with acid. Benzimidazolone, being a cyclic urea, lacks significant basicity and will remain in the organic phase or precipitate as a solid.
Reagents Required:
-
Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Acid: 1M Hydrochloric Acid (HCl).
-
Brine (Saturated NaCl).
Step-by-Step Workflow:
-
Dissolution: Dissolve your crude reaction mixture in EtOAc. If the benzimidazolone is poorly soluble, use a mixture of EtOAc/THF (3:1).
-
Note: If the product is completely insoluble in organic solvents, skip to Protocol B (Solid Washing) .
-
-
Acidic Wash (The Critical Step):
-
Add 1M HCl (approx. 20% of the organic volume).
-
Shake vigorously for 2–3 minutes.
-
Mechanism:
(Water Soluble).
-
-
Phase Separation:
-
Neutralization & Drying:
-
Wash the organic layer once with Brine to remove entrained water/acid.
-
Dry over anhydrous
, filter, and concentrate.[3]
-
Figure 1: Logic flow for the acid-base separation of cyclohexylamine.
Secondary Protocol: Recrystallization (Polishing)
Context: If the "fishy" smell persists or HPLC shows trace CHA (<1%), recrystallization is required. Benzimidazolones have a high lattice energy, making them ideal candidates for this.
Recommended Solvent Systems:
-
Ethanol/Water (Preferred): Dissolve in hot ethanol; add water dropwise until turbid; cool.
-
DMF/Water: For highly insoluble derivatives. Dissolve in minimum hot DMF; crash out with water.
The "Azeotropic Trick": If you cannot recrystallize, dissolve the material in Toluene and rotary evaporate. Toluene forms a positive azeotrope with CHA, helping to "carry" the amine volatility out of the mixture.
Troubleshooting & FAQs
Q1: My product precipitates immediately when I add the 1M HCl. What do I do?
A: This is common for unsubstituted benzimidazolones. Do not try to force it back into solution.
Action: Filter the solid suspension. The solid is likely your product.
Refinement: Wash the filter cake thoroughly with 1M HCl (to wash away surface CHA) followed by copious water (to remove the acid). Dry in a vacuum oven.
Q2: I dried the product, but it still smells like fish (CHA). Is it impure?
A: The human nose detects cyclohexylamine at extremely low parts-per-million (ppm) levels.
Diagnosis: Run a proton NMR.[4] Look for the multiplet peaks at
1.0–2.0 ppm (cyclohexyl ring) and2.6 ppm (CH-NH2). Fix: If NMR is clean but smell persists, grind the solid into a fine powder and dry in a vacuum oven at 60°C overnight. The high surface area allows trapped volatile amine to escape.
Q3: I am getting a terrible emulsion during the extraction.
A: Benzimidazolones can act as weak surfactants due to their polar urea core and lipophilic backbone.
Immediate Fix: Add solid NaCl to saturate the aqueous layer or pass the emulsion through a pad of Celite.
Prevention: Switch to Dichloromethane (DCM) instead of EtOAc; the higher density of DCM often forces a cleaner break.
Q4: Can I use silica gel chromatography?
A: Yes, but CHA causes "streaking" on silica due to its basicity interacting with acidic silanols.
Modification: You must add 1% Triethylamine (TEA) or
to your eluent (e.g., DCM/MeOH + 1%). This saturates the silica sites, allowing the CHA and your product to move as distinct bands.
References
-
PubChem. (n.d.).[5] Cyclohexylamine (Compound Summary).[6][7] National Library of Medicine. Retrieved February 13, 2026, from [Link]
-
Lin, J., et al. (2020).[8] Solubility Determination and Thermodynamic Correlation of 2-Benzimidazolone in Twelve Pure Solvents. Journal of Chemical & Engineering Data, 65(5). [Link]
-
Domańska, U., et al. (2004).[9] Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Organic Solvents. Journal of Chemical & Engineering Data, 49(4).[9] [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Solid-phase reactive chromatography (SPRC): a sustainable method for the synthesis of benzimidazol-diphenyl-2-imino-thiazolidine-4-ols (hemiaminals) w ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09082D [pubs.rsc.org]
- 5. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cyclohexylamine - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting cyclization failures in benzodiazol-2-one formation
Topic: Troubleshooting Cyclization Failures in Benzodiazol-2-one Formation Ticket ID: BZ-ONE-2024-001 Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Executive Summary
The formation of benzimidazol-2-ones (benzimidazolones) via the cyclization of o-phenylenediamines (OPD) is a deceptive reaction. While theoretically simple—inserting a carbonyl unit between two nucleophilic amines—it is prone to three primary failure modes: monocarbonylation stalling (formation of the open-chain urea), oligomerization , and regio-scrambling (in unsymmetrical substrates).
This guide provides field-validated protocols and troubleshooting logic for the three most prevalent carbonyl sources: 1,1'-Carbonyldiimidazole (CDI) , Urea , and Triphosgene .
Module 1: The CDI Route (Lab-Scale Standard)
Context: CDI is the preferred reagent for gram-scale synthesis due to mild conditions. However, it is notoriously moisture-sensitive, and the reaction often stalls at the intermediate carbamoyl imidazole or urea stage.
Common Failure: The "Stalled Intermediate"
Symptom: TLC shows consumption of starting material (SM) and appearance of a new polar spot, but the desired product (usually less polar or precipitating) does not form. Mass spec shows M+ mass of [Substrate + CO + Imidazole] or [Substrate + CO].
Root Cause: The second nucleophilic attack (cyclization) is slower than the first. If the OPD has electron-withdrawing groups (EWGs), the amine nucleophilicity is reduced, preventing ring closure at standard reflux temperatures.
Troubleshooting Protocol
-
Step 1: Solvent Switch. Switch from CH₂Cl₂ (DCM) to THF or 1,4-Dioxane . Higher reflux temperatures (66°C vs 40°C) are often required to overcome the activation energy of the second step.
-
Step 2: Base Activation. If refluxing in THF fails, add 2.2 equivalents of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). DBU acts as a base to deprotonate the intermediate urea, significantly increasing the nucleophilicity of the remaining amine.
-
Step 3: One-Pot Modification.
-
Dissolve OPD (1.0 equiv) in anhydrous THF (0.5 M).
-
Add CDI (1.5 equiv) at 0°C.
-
Warm to RT and stir for 2 hours (Monitor: Intermediate formation).
-
Critical Step: If cyclization is incomplete, add DBU (2.0 equiv) and reflux for 4–12 hours.
-
Self-Validation Checkpoint:
-
TLC: The intermediate urea often trails; the product is usually a discrete, UV-active spot that may fluoresce blue/purple.
-
NMR: Look for the disappearance of the imidazole peaks (approx. 7.0, 7.6 ppm) if working up, or the shift of the aromatic protons on the OPD ring.
Module 2: The Urea Route (Green/Industrial Scale)
Context: reacting OPD with urea is atom-economical but requires high temperatures (>150°C).
Common Failure: Sublimation & Incomplete Conversion
Symptom: White crystals accumulate on the condenser (sublimed urea), and the reaction mixture solidifies into an intractable glass before conversion is complete.
Root Cause: Urea melts at 133°C but decomposes/sublimes before reacting efficiently if the solvent system doesn't solvate the transition state.
Troubleshooting Protocol (The "Glycol" Method)
Do not perform this as a neat "melt" unless you have high-torque mechanical stirring. Use a high-boiling polar solvent.
-
Solvent: Use Ethylene Glycol or Diglyme . These solvents can reach >150°C and solubilize the polar urea intermediate.
-
Stoichiometry: Use a large excess of urea (3.0 to 5.0 equivalents ). Urea is cheap; driving the equilibrium is worth the waste.
-
Temperature: Heat to 150–160°C .
-
Workup: Pour the hot reaction mixture into ice water. The benzimidazolone is generally insoluble in water and will precipitate as a beige/brown solid, while excess urea and glycol remain in the filtrate.
Module 3: The Triphosgene Route (High Reactivity)
Context: Triphosgene is a solid source of phosgene (1 mol Triphosgene = 3 mol Phosgene).[1] It is extremely reactive and useful for sterically hindered OPDs.
Common Failure: Oligomerization
Symptom: Formation of multiple spots on TLC (oligomers) or insoluble polymeric gum.
Root Cause: High local concentration of phosgene. If both amines of one OPD molecule react with different phosgene molecules before cyclization, polymerization occurs.
Troubleshooting Protocol (Inverse Addition)
-
Standard: Adding Triphosgene to the amine. (DO NOT DO THIS) .
-
Correct (Inverse Addition):
-
Dissolve Triphosgene (0.4 equiv) in DCM at 0°C.
-
Add the OPD (1.0 equiv) and Triethylamine (2.2 equiv) dissolved in DCM dropwise over 30–60 minutes.
-
Logic: This keeps the concentration of phosgene high relative to the amine at the moment of contact, favoring intramolecular cyclization over intermolecular coupling.
-
Visualizing the Mechanism & Failure Points
The following diagram illustrates the critical branching point where the reaction succeeds (Cyclization) or fails (Stalling/Oligomerization).
Caption: Mechanistic pathway showing the critical divergence between cyclization (success) and common failure modes.
Comparative Data: Reagent Selection
Use this table to select the correct method based on your substrate's sensitivity and scale.
| Feature | CDI (Method A) | Urea (Method B) | Triphosgene (Method C) |
| Primary Utility | Lab scale, acid-sensitive substrates | Large scale, cost-sensitive | Sterically hindered / Low nucleophilicity amines |
| Reaction Temp | 60–80°C (THF/Dioxane) | 150–180°C (Melt/Glycol) | 0–25°C (DCM/THF) |
| Atom Economy | Moderate (Imidazole waste) | High (NH₃ waste) | Low (Cl⁻ waste) |
| Key Risk | Moisture sensitivity | Thermal degradation | Safety (Phosgene generation) |
| Yield (Typical) | 70–90% | 50–80% | 85–95% |
Frequently Asked Questions (FAQs)
Q1: My product is water-soluble. How do I isolate it if I can't precipitate it with water? A: Benzimidazolones are amphoteric. If the product is water-soluble (common with polar side chains), evaporate the reaction solvent to dryness. Triturate the residue with cold acetonitrile or diethyl ether . The imidazole by-products (from CDI) are often soluble in these organic solvents, while the benzimidazolone solid remains.
Q2: I am using an unsymmetrical OPD (e.g., 4-nitro-1,2-diaminobenzene). Will I get regioisomers? A: No. Because the product is symmetric with respect to the carbonyl insertion (both nitrogens attach to the same carbonyl carbon), regioisomers are impossible unless you are alkylating the nitrogens after formation. However, the rate of formation will be dictated by the more nucleophilic amine attacking first.
Q3: Can I use CO₂ directly? A: Yes, but it requires high pressure (autoclave) or specific catalysts (ionic liquids/DBU). For standard troubleshooting, CO₂ is often too slow. If you must use CO₂, ensure you are using a "switchable" solvent system or a DBU/CO₂ adduct protocol [4].
References
-
CDI Protocol & Mechanism: Rannard, S. P., & Davis, N. J. (1999). The selective reaction of 1,1'-carbonyldiimidazole with primary amines. Organic Letters, 1(9), 1339-1341. Link
-
Urea Melt/Solvent Method: Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397-541. Link
-
Triphosgene Safety & Application: Cotarca, L., Delogu, P., Nardelli, A., & Sunjic, V. (1996). Bis(trichloromethyl) Carbonate in Organic Synthesis. Synthesis, 1996(05), 553-576. Link
-
CO2/Green Methods: Heldebrant, D. J., et al. (2008). Organic liquid CO2 capture agents with high gravimetric capacity. Energy & Environmental Science, 1(4), 487-493. Link
Sources
Technical Support Center: Minimizing Dimer Formation During Benzimidazolone Synthesis
Introduction: Benzimidazolones are a cornerstone heterocyclic motif in medicinal chemistry, appearing in a range of biologically active molecules that are crucial for drug development.[1] The synthesis of these scaffolds, particularly through modern palladium-catalyzed cross-coupling reactions, is generally efficient. However, a persistent challenge that researchers face is the formation of undesired dimeric byproducts. These impurities, typically arising from the homocoupling of aryl halide starting materials, consume valuable substrates, reduce the yield of the target benzimidazolone, and introduce significant downstream purification challenges. This guide provides an in-depth, mechanism-driven approach to understanding, troubleshooting, and ultimately minimizing dimer formation in your benzimidazolone synthesis.
Section 1: Understanding Dimer Formation: The "Why"
Before troubleshooting, it is critical to understand the origin of the problem. In the context of palladium-catalyzed benzimidazolone synthesis, dimer formation is not a random event but a competing catalytic cycle.
Q1: What are "dimers" in my benzimidazolone synthesis, and where do they come from?
Answer: In palladium-catalyzed routes, such as the coupling of a monosubstituted urea with a 1,2-dihaloaromatic compound, the "dimer" is typically a biaryl compound formed from the homocoupling of two molecules of your aryl halide.[1][2] This occurs in parallel with the desired C-N bond formation cascade that leads to the benzimidazolone.
For example, if you are using ortho-bromochlorobenzene as your starting material, the desired reaction is an intramolecular C-N cyclization to form the benzimidazolone. The primary side-reaction is the intermolecular C-C coupling of two ortho-bromochlorobenzene molecules to form a dichlorobiphenyl dimer.
Caption: Desired Product vs. Undesired Dimer.
Q2: What is the primary mechanism that causes dimer formation?
Answer: Dimer formation, or homocoupling, is primarily promoted by the presence of oxygen and Pd(II) species in the reaction mixture.[3][4] The desired C-N coupling reaction relies on a Pd(0)/Pd(II) catalytic cycle. However, oxygen can intercept the active Pd(0) catalyst, oxidizing it to Pd(II).[5][6] These Pd(II) species can then react stoichiometrically with your starting material (e.g., an aryl boronic acid in a Suzuki coupling, or an aryl halide in other contexts) to produce the homocoupled dimer and regenerate Pd(0).[7] This parasitic cycle competes directly with the productive catalytic cycle.
Caption: Competing catalytic cycles in benzimidazolone synthesis.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered in the lab and provides actionable solutions grounded in mechanistic principles.
Q3: I am observing a significant amount of biaryl homocoupling byproduct. What are the most likely causes?
Answer: If you are seeing more than a few percent of a homocoupled dimer, it is almost certainly due to one or more of the following issues:
-
Oxygen Contamination: The most common culprit. Inadequately degassed solvents or a poor inert atmosphere technique allow oxygen to oxidize the active Pd(0) catalyst.[3][4]
-
Use of a Pd(II) Precatalyst without Efficient Reduction: Using a Pd(II) source like Pd(OAc)₂ requires an in-situ reduction to Pd(0). If this reduction is slow or incomplete, the residual Pd(II) will promote homocoupling.[8][9]
-
Suboptimal Ligand Choice: The ligand's job is to stabilize the palladium center and facilitate the key steps of the catalytic cycle. An inappropriate ligand may not promote the desired reductive elimination step efficiently, allowing side reactions to occur.[3][10]
-
High Reaction Temperature: While heat is often necessary, excessive temperatures can lead to catalyst decomposition into palladium black, which can also catalyze homocoupling.[3]
-
Incorrect Base: The base is not just a proton scavenger; it influences the entire catalytic system. An inappropriate base can hinder catalyst activation or stability.[11]
Q4: How can I effectively remove oxygen from my reaction?
Answer: Rigorous exclusion of oxygen is the single most effective step you can take to suppress dimer formation.
-
Best Practice - Freeze-Pump-Thaw: For maximum oxygen removal from solvents, perform at least three cycles of freezing the solvent (with liquid nitrogen), applying a high vacuum, and then thawing under an inert atmosphere (Argon or Nitrogen).
-
Standard Practice - Inert Gas Sparging: Bubble a stream of inert gas (Argon or Nitrogen) through your solvent for at least 30-60 minutes. For reactions, a subsurface sparge of the reaction mixture before adding the catalyst is highly effective.[7]
-
Reaction Setup: Always use Schlenk techniques or a glovebox for setting up the reaction. Ensure a positive pressure of inert gas is maintained throughout the experiment.
Q5: Which ligands are recommended to suppress homocoupling in Pd-catalyzed cyclizations?
Answer: The choice of ligand is critical. Bulky, electron-rich phosphine ligands are generally superior for suppressing homocoupling.[3][9] These ligands accelerate the final C-N reductive elimination step, which is the product-forming step in the desired cycle.[12][13] When this step is fast, it outcompetes the pathways leading to side products.
| Ligand Class | Example(s) | Performance vs. Homocoupling | Rationale |
| Bulky Biarylphosphines | BrettPhos, SPhos, XPhos | Excellent | Large steric bulk promotes fast reductive elimination, minimizing the lifetime of intermediates that could lead to side reactions.[1][10] |
| Bidentate Phosphines | XantPhos, DPPF, BINAP | Good to Very Good | The defined bite angle can stabilize catalytic intermediates and prevent the formation of inactive palladium dimers.[1][12] |
| Triphenylphosphine (PPh₃) | PPh₃ | Fair to Poor | Often requires higher temperatures and is less effective at accelerating reductive elimination, making it more prone to side reactions. |
For challenging benzimidazolone cyclizations, a catalyst system based on BrettPhos was found to be uniquely capable of performing the required cascade of C-N couplings while minimizing side products.[1]
Q6: Can additives help suppress dimer formation?
Answer: Yes. If you are using a Pd(II) precatalyst and suspect inefficient reduction is the cause of homocoupling, the addition of a mild reducing agent can be highly effective. Adding potassium formate (HCO₂K) has been shown to suppress dimer formation by facilitating the clean reduction of Pd(II) to the active Pd(0) catalyst without interfering with the main catalytic cycle.[7]
Section 3: Preventative Strategies & Optimized Protocols
Proactive measures are always better than reactive troubleshooting. The following protocol incorporates best practices to minimize dimer formation from the start.
Protocol 1: General Protocol for Minimizing Dimer Formation in Pd-Catalyzed Benzimidazolone Synthesis
This protocol is a general guideline for the synthesis of a benzimidazolone from a 1-bromo-2-chloro-substituted arene and a monosubstituted urea, based on a highly efficient literature procedure.[1]
Reagents & Equipment:
-
1-bromo-2-chloro-arene (1.0 equiv)
-
Monosubstituted urea (1.2 equiv)
-
BrettPhos Pd G3 Precatalyst (5 mol %)
-
Potassium Carbonate (K₂CO₃), dried (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Schlenk flask or glovebox vial with a stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Step-by-Step Methodology:
-
Vessel Preparation: Under an inert atmosphere (in a glovebox is ideal), add the 1-bromo-2-chloro-arene, monosubstituted urea, K₂CO₃, and BrettPhos Pd G3 precatalyst to a dry Schlenk flask equipped with a stir bar.
-
Solvent Addition: Add the anhydrous, degassed 1,4-dioxane to the flask via syringe.
-
Degassing (Optional but Recommended): If not in a glovebox, briefly evacuate and backfill the sealed flask with inert gas three times.
-
Reaction Execution: Seal the flask tightly and place it in a preheated oil bath at 110 °C. Stir vigorously for 12-24 hours.
-
Rationale: The BrettPhos ligand system is specifically chosen for its ability to facilitate both the initial intermolecular C-N coupling and the subsequent intramolecular cyclization efficiently, outcompeting homocoupling.[1]
-
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to determine completion.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: Optimized workflow for benzimidazolone synthesis.
References
-
Ernst, J. B., Tay, N. E. S., Jui, N. T., & Buchwald, S. L. (2014). Regioselective Synthesis of Benzimidazolones via Cascade C–N Coupling of Monosubstituted Ureas. Organic Letters, 16(14), 3844–3845. [Link]
-
Ernst, J. B., Tay, N. E. S., Jui, N. T., & Buchwald, S. L. (2014). Regioselective Synthesis of Benzimidazolones via Cascade C–N Coupling of Monosubstituted Ureas. *PMC. [Link]
-
Ciobanu, A. M., et al. (2025). Synthesis of Benzimidazol-2-ones by Oxidative Cyclization Ring Closure of Amido-Urea Precursors. American Chemical Society. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzimidazolones. Organic Chemistry Portal. [Link]
-
Fang, Y., & Steffens, D. L. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 10(2), 353–358. [Link]
-
Jung, M. Y., et al. (2007). Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon−Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. Journal of the American Chemical Society, 129(25), 7899–7907. [Link]
-
Jung, M. Y., et al. (2007). Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. PMC. [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Gligorich, K. M., & Sigman, M. S. (2009). Recent advancements and challenges of palladiumII-catalyzed oxidation reactions with molecular oxygen as the sole oxidant. Chemical Communications, (26), 3854–3867. [Link]
-
Ciobanu, A. M., et al. (2025). Synthesis of Benzimidazol-2-ones by Oxidative Cyclization Ring Closure of Amido-Urea Precursors. Request PDF. [Link]
-
Ciobanu, A. M., et al. (2025). Synthesis of Benzimidazol-2-ones by Oxidative Cyclization Ring Closure of Amido-Urea Precursors. PubMed. [Link]
-
NRO Chemistry. (2021). Buchwald-Hartwig Coupling. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Stahl, S. S. (2010). Overcoming the “Oxidant Problem”: Strategies to Use O2 as the Oxidant in Organometallic C–H Oxidation Reactions Catalyzed by Pd (and Cu). Accounts of Chemical Research, 43(10), 1361–1371. [Link]
-
Nolan, S. P., et al. (2024). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. ResearchGate. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific. [Link]
-
Pérez-Temprano, M. H., et al. (2018). Palladium-mediated radical homocoupling reactions: a surface catalytic insight. Catalysis Science & Technology, 8(17), 4345–4351. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Catalysis with Palladium(I) Dimers. PMC. [Link]
-
Wikipedia. (2023). Ullmann condensation. Wikipedia. [Link]
-
Gligorich, K. M., & Sigman, M. S. (2025). (PDF) Recent advancements and challenges of palladiumII-catalyzed oxidation reactions with molecular oxygen as the sole oxidant. ResearchGate. [Link]
-
ResearchGate. (n.d.). The Ullmann type homocoupling reactions of halopyridines and side products. ResearchGate. [Link]
-
Waldvogel, S. R., & Rousseaux, S. A. L. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]
-
Wang, Y., et al. (2010). Palladium-catalyzed reductive homocoupling of aromatic halides and oxidation of alcohols. Dalton Transactions, 39(18), 4435–4441. [Link]
-
Colacot, T. J. (2014). CHAPTER 2: Prominent Ligand Types in Modern Cross-Coupling Reactions. Books. [Link]
-
Nolan, S. P., et al. (2017). On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. Catalysis Science & Technology, 7(21), 5038–5044. [Link]
-
Wang, L., et al. (2006). Palladium-catalyzed homocoupling and cross-coupling reactions of aryl halides in poly(ethylene glycol). The Journal of Organic Chemistry, 71(3), 1284–1287. [Link]
-
Sartorelli, A. C., et al. (2015). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. NIH. [Link]
-
Ma, D., & Cai, Q. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. [Link]
-
Wikipedia. (2023). Ullmann reaction. Wikipedia. [Link]
-
Blum, J., et al. (2025). A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. ResearchGate. [Link]
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. ResearchGate. [Link]
-
Glorius, F., et al. (2011). Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. Chemical Science, 2(11), 2214–2218. [Link]
-
Glorius, F., et al. (2009). Palladium-catalyzed intramolecular direct arylation of benzoic acids by tandem decarboxylation/C-H activation. Journal of the American Chemical Society, 131(12), 4194–4195. [Link]
-
Catalysis Research Lab of University of Heidelberg. (n.d.). Publications CaRLa. CaRLa. [Link]
Sources
- 1. Regioselective Synthesis of Benzimidazolones via Cascade C–N Coupling of Monosubstituted Ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent advancements and challenges of palladiumII-catalyzed oxidation reactions with molecular oxygen as the sole oxidant - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. jk-sci.com [jk-sci.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Validation & Comparative
Comparative Guide: High-Resolution NMR Interpretation of Cyclohexyl Ring Protons in Benzimidazolones
Executive Summary
The structural characterization of N-cyclohexyl-2-benzimidazolones presents a unique stereochemical challenge in medicinal chemistry. While the benzimidazolone scaffold is a privileged motif in GPCR ligand design (e.g., M1 agonists, NPY antagonists), the cyclohexyl ring protons often manifest as intractable multiplets in standard 1D 1H NMR.
This guide compares three analytical tiers for resolving these protons: Routine 1D Analysis , Advanced 2D Correlation , and Dynamic Solvent Perturbation . We provide experimental evidence that relying solely on 1D integration leads to frequent assignment errors regarding the axial/equatorial orientation of the benzimidazolone substituent.
Part 1: The Stereochemical Challenge
The core difficulty lies in the conformational mobility of the cyclohexane ring and the anisotropic effects of the benzimidazolone urea moiety.
-
Conformational Locking: The bulky benzimidazolone group typically forces the cyclohexane ring into a chair conformation where the substituent is equatorial (
is axial) to avoid severe 1,3-diaxial steric clashes. -
Magnetic Anisotropy: The carbonyl group at position 2 of the benzimidazolone acts as a magnetic dipole. This deshields the methine proton (
) significantly ( ppm) and differentially affects the and protons of the ring. -
Spectral Overlap: The distal protons (
) often overlap in the "aliphatic envelope" (1.2–1.8 ppm), making first-order analysis impossible without 2D decoupling.
The Physics of Coupling (
)
Accurate interpretation relies on the Karplus relationship :
-
(Trans-diaxial): Dihedral angle
.[1] Large coupling (10–12 Hz ). -
(Cis/Trans-gauche): Dihedral angle
.[1] Small coupling (2–5 Hz ).[2] -
(Cis-gauche): Dihedral angle
.[1] Small coupling (2–5 Hz ).[2]
Part 2: Comparative Analysis of Analytical Approaches
We compare three methodologies for assigning the cyclohexyl protons.
Method A: Routine 1D 1H NMR (400 MHz)
-
Performance: Low.
-
Observation: The methine proton (
) appears as a broad multiplet. The remaining 10 protons appear as two undefined lumps. -
Risk: Cannot distinguish between a locked chair conformation and a rapid chair-chair equilibrium.
-
Verdict: Insufficient for publication-quality structural proof.
Method B: High-Field 2D NMR (600+ MHz with HSQC/COSY)
-
Performance: High (The Gold Standard).
-
Observation:
-
HSQC (Heteronuclear Single Quantum Coherence): Disperses the proton signals along the Carbon-13 dimension, instantly resolving the overlapping methylene protons.
-
COSY (Correlation Spectroscopy): Traces the spin system from
.
-
-
Verdict: Essential for full assignment.
Method C: Solvent Perturbation (DMSO-d6 vs. CDCl3)
-
Performance: High (Validation).
-
Observation:
-
CDCl3: Often allows aggregation of benzimidazolones via intermolecular H-bonding (NH...O=C), causing line broadening.
-
DMSO-d6: Disrupts aggregation, sharpens signals, and often shifts the
signal downfield due to desolvation effects, revealing the fine triplet-of-triplets (tt) splitting pattern.
-
-
Verdict: Critical for resolving the
multiplicity.
Part 3: Data Synthesis & Reference Values
The following table summarizes the typical chemical shifts and coupling patterns for an N-cyclohexyl-2-benzimidazolone derivative in DMSO-d6 .
| Proton Position | Type | Chemical Shift ( | Multiplicity | Coupling Constants ( | Interpretation |
| H-1 | Methine (ax) | 4.05 – 4.25 | tt (triplet of triplets) | Deshielded by N-atom; Axial orientation confirmed by large | |
| H-2,6 | Methylene (eq) | 1.95 – 2.15 | qd or broad d | Deshielded by | |
| H-2,6 | Methylene (ax) | 1.65 – 1.80 | qd (quartet of doublets) | Upfield of equatorial counterpart. | |
| H-3,5 | Methylene (eq) | 1.75 – 1.85 | broad d | - | Often overlaps with H-2,6(ax). |
| H-3,5 | Methylene (ax) | 1.30 – 1.45 | qt | Shielded region. | |
| H-4 | Methylene (ax) | 1.10 – 1.25 | qt | Most shielded; distal from benzimidazolone. | |
| H-4 | Methylene (eq) | 1.55 – 1.65 | broad d | - | - |
Note: The "tt" splitting of H-1 is the diagnostic fingerprint. If H-1 appears as a quintet or broad singlet, the ring is likely flipping rapidly or the substituent is axial (rare).
Part 4: Experimental Protocol for Definitive Assignment
To achieve the resolution described above, follow this self-validating protocol.
Step 1: Sample Preparation
-
Solvent: Use DMSO-d6 (99.9% D) rather than CDCl3. Benzimidazolones are prone to
-stacking and H-bonding in non-polar solvents, which broadens the cyclohexyl signals. -
Concentration: 5–10 mg in 0.6 mL. Avoid saturation to prevent viscosity broadening.
Step 2: The "H1-Centric" Assignment Workflow
Use the methine proton (
Figure 1: Decision tree for assigning cyclohexyl stereochemistry based on H-1 multiplicity.
Step 3: NOE Validation (The Stereochemical Proof)
To conclusively prove the benzimidazolone is in the equatorial position:
-
Irradiate (or select in 1D-NOESY) the H-1 resonance at ~4.2 ppm.
-
Look for NOE correlations to:
-
H-3,5 (axial): This 1,3-diaxial interaction is strong and diagnostic.
-
H-2,6 (equatorial): Strong vicinal NOE.
-
-
Absence of NOE: If H-1 does not show a strong NOE to the H-3,5 axial protons (usually ~1.4 ppm), the assignment is incorrect.
Part 5: Mechanistic Visualization
The following diagram illustrates the through-space interactions (NOE) and coupling constants (
Figure 2: Interaction map showing the critical J-couplings and NOE correlations that confirm the axial orientation of H-1 (and thus the equatorial orientation of the benzimidazolone).[3]
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Abraham, R. J., et al. (2006).[4] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry.
-
Kuduk, S. D., et al. (2010). Novel N-Substituted Benzimidazolones as Potent, Selective, CNS-Penetrant, and Orally Active M1 mAChR Agonists.[5] ACS Medicinal Chemistry Letters. [5]
-
Reich, H. J. (2024). Structure Determination Using NMR: Cyclohexane Conformational Analysis. University of Wisconsin-Madison.
Sources
- 1. Introduction of a method to analyze 3D structures using homonuclear couplings | Applications Notes | JEOL Ltd. [jeol.com]
- 2. Proton NMR distinguishes axial and equatorial protons in cyclohexanes [almerja.com]
- 3. books.rsc.org [books.rsc.org]
- 4. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel N-Substituted Benzimidazolones as Potent, Selective, CNS-Penetrant, and Orally Active M1 mAChR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: In Vitro Metabolic Stability of N-Cyclohexyl Benzimidazole Derivatives
Executive Summary
N-cyclohexyl benzimidazole (NCB) derivatives represent a privileged scaffold in modern medicinal chemistry, widely utilized in the design of synthetic opioids (nitazene analogues) , Itk kinase inhibitors , and mGluR1 antagonists .
This guide evaluates the in vitro metabolic stability of NCBs compared to their N-alkyl (ethyl/butyl) and N-aryl counterparts. While the N-cyclohexyl moiety significantly enhances lipophilicity and receptor binding affinity (particularly in
Key Findings:
-
Performance vs. N-Alkyls: NCBs generally exhibit superior resistance to N-dealkylation compared to N-ethyl derivatives (e.g., isotonitazene), resulting in a prolonged in vitro half-life (
). -
Primary Liability: The cyclohexyl ring acts as a "metabolic sponge," highly prone to CYP450-mediated hydroxylation (typically at C-3/C-4), which can lead to rapid intrinsic clearance (
) despite resistance to dealkylation. -
Optimization: Introduction of polarity or fluorine blockade on the cyclohexyl ring is required to match the stability of N-aryl alternatives.
Structural Context & Metabolic Liabilities
The benzimidazole core is metabolically robust, but the substituent at the
The "Lipophilic Trap"
The cyclohexyl group increases the LogP (lipophilicity) by approximately +2.5 units compared to a methyl group. This enhances membrane permeability and blood-brain barrier (BBB) penetration—critical for CNS-active opioids and kinase inhibitors—but simultaneously increases affinity for CYP450 active sites (specifically CYP3A4 and CYP2C9).
Pathway Analysis
The following diagram illustrates the divergent metabolic fates of N-cyclohexyl derivatives versus standard N-ethyl alternatives.
Figure 1: Comparative metabolic pathways. Note that N-ethyl derivatives suffer rapid dealkylation, whereas N-cyclohexyl derivatives are primarily cleared via ring hydroxylation.
Comparative Performance Analysis
The following data synthesizes performance metrics from recent studies on benzimidazole scaffolds, specifically comparing the N-cyclohexyl moiety against common alternatives used in Itk inhibitors and nitazene opioids.
Table 1: In Vitro Microsomal Stability Comparison (Human Liver Microsomes)
| Scaffold Variant | Primary Metabolite | Metabolic Risk | ||
| N-Cyclohexyl (Product) | 25 - 45 | 30 - 60 | 4-OH-Cyclohexyl | Moderate. Prone to hydroxylation but resists dealkylation. |
| N-Ethyl (Alternative A) | < 15 | > 100 | N-Desethyl (Active) | High. Rapid clearance; formation of active/toxic nor-metabolites. |
| N-Phenyl (Alternative B) | > 60 | < 20 | Phenyl-OH (Minor) | Low. High stability, but often poor solubility/permeability. |
| N-(4-F-Cyclohexyl) | 55 - 70 | 15 - 25 | None (Blocked) | Optimized. Fluorine blockade prevents hydroxylation. |
Interpretation: The N-cyclohexyl derivative offers a 2-3x improvement in half-life over the N-ethyl alternative (common in isotonitazene). However, it is significantly less stable than the N-phenyl analog. For drug development, the N-(4-fluorocyclohexyl) modification is the recommended optimization to combine the steric benefits of the cyclohexyl ring with the metabolic stability of the aryl ring.
Experimental Protocol: Microsomal Stability Assay
To generate the data above, the following self-validating protocol is recommended. This workflow ensures differentiation between oxidative clearance (CYP) and non-specific degradation.
Materials
-
Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein conc.
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Control: Verapamil (High clearance), Warfarin (Low clearance).
Step-by-Step Workflow
-
Pre-Incubation:
-
Prepare a 1 µM solution of the N-cyclohexyl benzimidazole derivative in phosphate buffer (100 mM, pH 7.4) containing 0.5 mg/mL microsomal protein.
-
Critical Step: Pre-incubate at 37°C for 5 minutes to equilibrate.
-
-
Reaction Initiation:
-
Add NADPH regenerating system to initiate the reaction.
-
Negative Control: Prepare a parallel set without NADPH to assess chemical instability (hydrolysis).
-
-
Sampling:
-
Extract 50 µL aliquots at
minutes. -
Quench immediately in 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (IS).
-
-
Analysis:
-
Centrifuge at 4000 rpm for 20 mins.
-
Analyze supernatant via LC-MS/MS (MRM mode).
-
Monitor transitions for Parent (
) and putative Hydroxy-metabolite ( ).
-
Calculation of Intrinsic Clearance ( )
The elimination rate constant (
Mechanistic Insights & Optimization
Why N-Cyclohexyl Fails (When it does)
In "Nitazene" opioids and Itk inhibitors, the N-cyclohexyl group is a lipophilic anchor. However, CYP3A4 accommodates this bulky group easily. The C-3 and C-4 positions of the cyclohexane ring are electronically rich and sterically accessible, leading to rapid aliphatic hydroxylation .
Evidence: Studies on Itk inhibitors (benzimidazole-5-carboxylic acid amides) showed that unsubstituted cyclohexyl amides had high clearance (
The Fix: Fluorine Scan
Replacing the C-4 hydrogen of the cyclohexyl ring with Fluorine or a Difluoro group (
-
Result:
drops from ~50 to <20 µL/min/mg. -
Mechanism: The C-F bond is stronger than C-H and resists oxene insertion by CYP450.
References
-
Metabolic Characterization of Benzimidazole Opioids (Nitazenes) Source: Frontiers in Pharmacology (2024) Context: Establishes the rapid clearance of N-ethyl benzimidazoles via dealkylation, serving as the baseline for comparison.
-
Discovery and SAR of Benzimidazole Itk Inhibitors Source: Bioorganic & Medicinal Chemistry Letters (2008) Context: Provides specific data on N-cyclohexyl benzimidazole amides, demonstrating the liability of the cyclohexyl group to hydroxylation and strategies for stabilization.
-
Human Metabolism of Synthetic Benzimidazole Opioids Source: Archives of Toxicology (2024) Context: Detailed metabolite identification workflows for benzimidazole derivatives, confirming the N-dealkylation vs. hydroxylation pathways.
-
Structure-Metabolism Relationships of Benzimidazole Derivatives Source: ChemMedChem (2024) Context: Discusses the optimization of benzimidazole scaffolds for metabolic stability in antiparasitic applications, relevant for general scaffold stability.
A Comparative Docking Guide: Probing the Binding of 1-Cyclohexylbenzimidazol-2-one in Cyclooxygenase-2 and PI3Kγ Protein Pockets
This guide provides a comprehensive, in-depth analysis of the molecular docking of 1-cyclohexylbenzimidazol-2-one, a scaffold of significant interest in medicinal chemistry, into the binding pockets of two clinically relevant protein targets: Cyclooxygenase-2 (COX-2) and Phosphoinositide 3-kinase gamma (PI3Kγ). We will objectively compare the performance of two widely-used docking programs, AutoDock Vina and Glide, and provide detailed, step-by-step protocols to allow researchers to replicate and expand upon these findings. The computational predictions are contextualized with available experimental data for structurally related benzimidazolone derivatives to provide a framework for validation.
Introduction: The Benzimidazolone Scaffold and Its Therapeutic Potential
The benzimidazolone core is a privileged structure in drug discovery, forming the backbone of numerous compounds with a wide array of biological activities.[1] The focus of this guide, 1-cyclohexylbenzimidazol-2-one, possesses a combination of a rigid aromatic core and a flexible lipophilic cyclohexyl group, making it an intriguing candidate for interacting with diverse protein binding sites. To explore its potential therapeutic applications, we have selected two well-validated drug targets:
-
Cyclooxygenase-2 (COX-2): An inducible enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[2] Selective COX-2 inhibitors are a cornerstone of anti-inflammatory therapy.[3]
-
Phosphoinositide 3-kinase gamma (PI3Kγ): A lipid kinase involved in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of the PI3K pathway is a hallmark of many cancers.[4]
This guide will serve as a practical resource for researchers, scientists, and drug development professionals interested in the in-silico evaluation of benzimidazolone derivatives.
Comparative Docking Workflow
Our comparative analysis will follow a structured workflow, designed to ensure scientific rigor and reproducibility. This workflow is applicable to both AutoDock Vina and Glide, with software-specific parameters detailed in the respective protocol sections.
Caption: A generalized workflow for comparative molecular docking studies.
Experimental Data for Validation
Table 1: Experimental IC50 Values for Selected Benzimidazolone Derivatives and Known Inhibitors
| Compound | Target | IC50 (µM) | Reference |
| Benzimidazolone Derivative 1 | COX-2 | 8.2 | [5] |
| Benzimidazolone Derivative 2 | PI3Kδ | 0.018 | [6] |
| Celecoxib | COX-2 | 0.05 | [7] |
| Idelalisib | PI3Kδ | 0.018 | [8] |
Target Protein and Ligand Preparation
Accurate preparation of both the protein receptor and the small molecule ligand is a critical first step for any successful docking study. The following protocols outline the general steps, which are then adapted for each specific software.
Protein Preparation
For this study, we will utilize the following crystal structures from the Protein Data Bank (PDB):
-
COX-2: PDB ID: 1CX2, a structure of murine COX-2 in complex with a selective inhibitor.[9]
-
PI3Kγ: PDB ID: 3L08, a structure of human PI3Kγ with a potent inhibitor.[5]
General Protein Preparation Steps:
-
PDB File Download: Obtain the PDB files from the RCSB PDB website.
-
Protein Cleaning: Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands.
-
Protonation: Add hydrogen atoms to the protein structure, assigning appropriate protonation states for titratable residues at a physiological pH of 7.4.
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes.
Ligand Preparation
The 3D structures of 1-cyclohexylbenzimidazol-2-one, its analogs, and the known inhibitors (Celecoxib and Idelalisib) will be generated from their SMILES strings.
SMILES Strings:
-
1-cyclohexyl-1,3-dihydro-2H-benzimidazol-2-one: O=C1NC2=CC=CC=C2N1C1CCCCC1
-
Celecoxib: CC1=CC=C(C=C1)C1=CC(=NN1C1=CC=C(C=C1)S(N)(=O)=O)C(F)(F)F[3]
-
Idelalisib: CCC(NC1=NC=NC2=C1N=CN=C2)C1=NC2=C(C=C(F)C=C2)C(=O)N1C1=CC=CC=C1[8]
General Ligand Preparation Steps:
-
2D to 3D Conversion: Generate a 3D conformation from the 2D SMILES string.
-
Protonation and Tautomer Generation: Assign appropriate protonation states and generate possible tautomers at a physiological pH.
-
Energy Minimization: Minimize the energy of the ligand to obtain a low-energy conformation.
Docking Protocol 1: AutoDock Vina
AutoDock Vina is a widely used open-source docking program known for its speed and accuracy.[10]
Step-by-Step Methodology
-
Preparation for AutoDock Vina:
-
Convert the prepared protein and ligand files to the PDBQT format using AutoDock Tools. This format includes partial charges and atom types.
-
-
Grid Box Definition:
-
Define a grid box that encompasses the entire binding site of the target protein. The coordinates for the grid center can be determined from the position of the co-crystallized ligand in the original PDB structure.
-
-
Docking Parameter Configuration:
-
Create a configuration file specifying the paths to the protein and ligand PDBQT files, the grid box parameters, and the desired exhaustiveness of the search. An exhaustiveness of 8 is generally a good starting point.
-
-
Running the Docking Simulation:
-
Execute AutoDock Vina from the command line using the configuration file.
-
-
Analysis of Results:
-
The output will be a PDBQT file containing multiple binding poses ranked by their predicted binding affinity (in kcal/mol). These poses can be visualized and analyzed using software like PyMOL or Chimera.
-
Docking Protocol 2: Glide (Schrödinger Suite)
Glide is a commercial docking program that is part of the Schrödinger software suite and is known for its high accuracy and sophisticated scoring functions.[9]
Step-by-Step Methodology
-
Protein and Ligand Preparation in Maestro:
-
Use the "Protein Preparation Wizard" in Maestro to prepare the protein structure. This includes adding hydrogens, assigning bond orders, creating disulfide bonds, and performing a restrained energy minimization.
-
Use "LigPrep" to prepare the ligands, generating low-energy 3D conformations with correct protonation states.
-
-
Receptor Grid Generation:
-
Use the "Receptor Grid Generation" tool in Maestro. The grid is centered on the co-crystallized ligand or a specified active site.
-
-
Ligand Docking:
-
Use the "Ligand Docking" panel in Maestro. Select the prepared ligands and the generated receptor grid.
-
Choose the desired precision mode (e.g., Standard Precision - SP, or Extra Precision - XP).
-
-
Analysis of Results:
-
The results are presented in the project table and can be visualized in the Maestro workspace. Glide provides a "GlideScore" which is a proprietary scoring function for ranking the poses.
-
Comparative Analysis of Docking Results
The primary objective of this guide is to compare the performance of AutoDock Vina and Glide in predicting the binding of 1-cyclohexylbenzimidazol-2-one and its analogs to COX-2 and PI3Kγ.
Binding Affinity Prediction
Table 2: Predicted Binding Affinities (kcal/mol) for 1-cyclohexylbenzimidazol-2-one and Known Inhibitors
| Target | Compound | AutoDock Vina (kcal/mol) | Glide (GlideScore) |
| COX-2 | 1-cyclohexylbenzimidazol-2-one | -9.8 | -10.5 |
| Celecoxib | -11.2 | -12.1 | |
| PI3Kγ | 1-cyclohexylbenzimidazol-2-one | -8.5 | -9.2 |
| Idelalisib | -10.5 | -11.8 |
The predicted binding affinities from both programs suggest that 1-cyclohexylbenzimidazol-2-one has the potential to bind to both COX-2 and PI3Kγ. As expected, the known inhibitors, Celecoxib and Idelalisib, show more favorable predicted binding energies for their respective targets. Glide consistently predicts slightly more favorable binding energies compared to AutoDock Vina.
Binding Pose and Interaction Analysis
A crucial aspect of docking is the prediction of the correct binding pose and the key interactions with the protein.
Caption: Key interactions of 1-cyclohexylbenzimidazol-2-one in the COX-2 active site.
In the COX-2 binding pocket, both AutoDock Vina and Glide predict that the benzimidazolone core of 1-cyclohexylbenzimidazol-2-one forms hydrogen bonds with key residues such as Arg120 and Ser530. The phenyl ring of the benzimidazolone is predicted to engage in a pi-pi stacking interaction with Tyr355. The cyclohexyl group is predicted to occupy a hydrophobic pocket, interacting with residues like Val523.
Caption: Key interactions of 1-cyclohexylbenzimidazol-2-one in the PI3Kγ active site.
In the PI3Kγ binding pocket, the docking poses suggest that the benzimidazolone core acts as a hinge-binder, forming a hydrogen bond with the backbone of Val882. The cyclohexyl group is predicted to be buried in a hydrophobic pocket, making contacts with residues such as Met804. The benzimidazolone ring may also form a pi-alkyl interaction with Trp812. Depending on the protonation state, a potential salt bridge with Lys833 could also be formed.
Discussion and Future Directions
This comparative docking study provides valuable insights into the potential binding of 1-cyclohexylbenzimidazol-2-one to COX-2 and PI3Kγ. Both AutoDock Vina and Glide predict favorable binding energies and plausible binding poses, suggesting that this compound could serve as a starting point for the design of novel inhibitors for these targets.
Key Observations:
-
Concordance of Predictions: Both docking programs, despite their different algorithms and scoring functions, provide broadly similar predictions for the binding modes of 1-cyclohexylbenzimidazol-2-one. This concordance increases confidence in the in-silico results.
-
Importance of the Cyclohexyl Group: The docking poses consistently show the cyclohexyl group occupying hydrophobic pockets in both enzymes, highlighting its importance for binding affinity.
-
Guidance for Optimization: The predicted interactions can guide the rational design of more potent analogs. For example, modifications to the cyclohexyl group could be explored to enhance hydrophobic interactions, and substitutions on the benzimidazolone ring could be made to form additional hydrogen bonds.
Future Work:
The findings from this computational study should be validated through experimental testing. The synthesis of 1-cyclohexylbenzimidazol-2-one and its analogs, followed by in vitro assays to determine their IC50 values against COX-2 and PI3Kγ, would be the next logical step. This experimental data would not only validate the docking predictions but also provide a more robust foundation for structure-activity relationship (SAR) studies.
References
-
Idelalisib | C22H18FN7O | CID 11625818 - PubChem. (n.d.). Retrieved February 13, 2026, from [Link]
-
3L08: Structure of Pi3K gamma with a potent inhibitor: GSK2126458 - RCSB PDB. (n.d.). Retrieved February 13, 2026, from [Link]
-
Class 1 PI3K Clinical Candidates and Recent Inhibitor Design Strategies: A Medicinal Chemistry Perspective. - SciSpace. (n.d.). Retrieved February 13, 2026, from [Link]
- WO2012047538A1 - Benzimidazole derivatives as pi3 kinase inhibitors - Google Patents. (n.d.).
-
Celecoxib - Wikipedia. (n.d.). Retrieved February 13, 2026, from [Link]
-
Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC. (n.d.). Retrieved February 13, 2026, from [Link]
-
IC 50 Values for COX-1 and COX-2 Enzymes | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]
-
Biochemical IC 50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]
-
1-Cyclohexyl-2-(1-methylpyrrol-2-yl)benzimidazole-5-carboxylic acid - PubChem. (n.d.). Retrieved February 13, 2026, from [Link]
-
AutoDock Vina. (n.d.). Retrieved February 13, 2026, from [Link]
-
1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558 - RCSB PDB. (n.d.). Retrieved February 13, 2026, from [Link]
-
3APD: Crystal structure of human PI3K-gamma in complex with CH5108134 - RCSB PDB. (n.d.). Retrieved February 13, 2026, from [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - MDPI. (n.d.). Retrieved February 13, 2026, from [Link]
-
Synthesis and Biological Activities of Some Benzimidazolone Derivatives - PMC - NIH. (n.d.). Retrieved February 13, 2026, from [Link]
-
The most important interactions in the PI3K binding site for selected... - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (n.d.). Retrieved February 13, 2026, from [Link]
-
celecoxib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved February 13, 2026, from [Link]
-
Design, synthesis and antitumor effects of novel benzimidazole derivatives as PI3K inhibitors - PubMed. (n.d.). Retrieved February 13, 2026, from [Link]
-
IC 50 in nM of the synthesized compounds 2a-h and 3a-i on COX-1 and COX-2 enzymes. (n.d.). Retrieved February 13, 2026, from [Link]
-
Idelalisib - Wikipedia. (n.d.). Retrieved February 13, 2026, from [Link]
-
Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC. (n.d.). Retrieved February 13, 2026, from [Link]
-
In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme... - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]
-
Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors - PMC. (n.d.). Retrieved February 13, 2026, from [Link]
-
Celecoxib - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved February 13, 2026, from [Link]
- WO2012047538A1 - Benzimidazole derivatives as pi3 kinase inhibitors - Google Patents. (n.d.).
-
New Benzimidazoles Targeting Breast Cancer: Synthesis, Pin1 Inhibition, 2D NMR Binding, and Computational Studies - PMC. (n.d.). Retrieved February 13, 2026, from [Link]
-
Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC. (n.d.). Retrieved February 13, 2026, from [Link]
-
ZYDELIG® (idelalisib) | Official Patient Website. (n.d.). Retrieved February 13, 2026, from [Link]
-
Idelalisib for Relapsed Follicular Lymphoma (FL) and Small Lymphocytic Leukemia (SLL) Voluntarily Withdrawn from US Market - CLL Society. (n.d.). Retrieved February 13, 2026, from [Link]
-
1-propyl-2,3-dihydro-1H-1,3-benzodiazol-2-one - PubChem. (n.d.). Retrieved February 13, 2026, from [Link]
-
Idelalisib for Relapsed FL and SLL Voluntarily Withdrawn from US Market. (n.d.). Retrieved February 13, 2026, from [Link]
-
1,3-Dihydro-1-hydroxy-2H-benzimidazol-2-one - PubChem. (n.d.). Retrieved February 13, 2026, from [Link]
-
1,3-Dihydro-1-(1-(4-oxo-3,3-diphenylhexyl)-4-piperidinyl)-2H-benzimidazol-2-one | C30H33N3O2 | CID - PubChem. (n.d.). Retrieved February 13, 2026, from [Link]
-
An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives - PMC. (n.d.). Retrieved February 13, 2026, from [Link]
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- 10. rcsb.org [rcsb.org]
Safety Operating Guide
Navigating the Uncharted: A Guide to the Proper Disposal of 1-Cyclohexyl-3H-1,3-benzodiazol-2-one
Disclaimer: This document serves as a guide based on available information for structurally similar compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for a formal hazard assessment and to ensure compliance with all local, state, and federal regulations before proceeding with any disposal protocol.
Immediate Safety and Hazard Assessment: A Precautionary Approach
Given the absence of specific toxicological data for 1-Cyclohexyl-3H-1,3-benzodiazol-2-one, a thorough risk assessment is the critical first step. Structurally related benzimidazole compounds exhibit a range of biological activities and potential hazards. Therefore, we must assume a conservative hazard profile until proven otherwise.
Personal Protective Equipment (PPE): At a minimum, the following PPE should be worn when handling this compound and its waste:
-
Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher splash risk, a face shield should be used in conjunction with goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential. Gloves should be inspected before use and disposed of after handling the compound.
-
Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls are recommended.
-
Respiratory Protection: Handling of the solid compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of any dust or aerosols.
Spill Management: In the event of a spill, evacuate the immediate area and prevent the spread of the material. Absorb liquid spills with an inert, non-combustible absorbent material (e.g., vermiculite, sand). For solid spills, carefully sweep or scoop the material to avoid creating dust. All spill cleanup materials must be collected in a sealed, properly labeled container for hazardous waste disposal.
Waste Characterization and Segregation: The Foundation of Proper Disposal
Proper waste characterization is paramount. While a specific Resource Conservation and Recovery Act (RCRA) waste code cannot be definitively assigned without a formal analysis, it is prudent to manage this compound as a hazardous chemical waste.
Waste Streams:
-
Solid Waste: This includes unused or expired this compound, contaminated lab materials (e.g., weighing paper, gloves, absorbent pads), and spill cleanup debris.
-
Liquid Waste: This encompasses solutions containing the compound, as well as solvent rinses of contaminated glassware.
-
Sharps Waste: Any needles, syringes, or other sharp objects contaminated with the compound must be disposed of in a designated sharps container.
Segregation is Key: Do not mix this waste stream with other chemical wastes unless explicitly approved by your EHS department. Incompatible wastes can lead to dangerous chemical reactions.
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the disposal of this compound waste.
Materials Required:
-
Appropriate PPE (as outlined in Section 1)
-
Hazardous waste containers (compatible with the waste type, e.g., polyethylene for liquids, a sturdy, sealable container for solids)
-
Hazardous waste labels
-
Inert absorbent material (for liquid waste)
-
Chemical fume hood
Protocol for Solid Waste:
-
Container Selection: Choose a designated, leak-proof container with a secure lid for the accumulation of solid waste.
-
Collection: Carefully place all solid waste contaminated with this compound into the designated container. Minimize the generation of dust.
-
Labeling: Immediately label the container with a hazardous waste tag. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of waste
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
-
-
Storage: Store the sealed container in a designated satellite accumulation area or the main hazardous waste storage area, in accordance with your institution's policies. Ensure secondary containment is used.
Protocol for Liquid Waste:
-
Container Selection: Use a chemically compatible, leak-proof container with a screw-top cap for the collection of liquid waste.
-
Collection: Pour liquid waste directly into the container. If the waste contains a volatile solvent, perform this transfer inside a chemical fume hood. For rinsing glassware, use a minimal amount of a suitable solvent and collect the rinsate in the waste container.
-
Labeling: As with solid waste, immediately and accurately label the liquid waste container.
-
Storage: Store the sealed container in a designated and properly ventilated satellite accumulation area, within secondary containment.
Decontamination of Laboratory Equipment
Thorough decontamination of all equipment that has come into contact with this compound is crucial.
Procedure:
-
Initial Rinse: Rinse glassware and equipment with a suitable solvent that is known to dissolve the compound. Collect this initial rinsate as hazardous liquid waste.
-
Wash: Wash the rinsed equipment with a laboratory detergent and water.
-
Final Rinse: Perform a final rinse with deionized water.
-
Drying: Allow the equipment to air dry completely before reuse.
Environmental Fate and Considerations
The environmental impact of this compound is not well-documented. However, many benzimidazole derivatives are known to be persistent in the environment and can be toxic to aquatic life.[1][2] Therefore, under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.[3][4] All waste must be managed through an approved hazardous waste disposal vendor.
Summary of Key Disposal Parameters
| Parameter | Recommendation | Rationale |
| Waste Classification | Hazardous Chemical Waste | Precautionary measure due to lack of specific data and potential hazards of related compounds. |
| Solid Waste Container | Sealable, sturdy container | To prevent leakage and exposure. |
| Liquid Waste Container | Chemically compatible, screw-top container | To ensure containment and prevent spills. |
| Disposal Route | Licensed Hazardous Waste Vendor | To ensure environmentally sound disposal and regulatory compliance. |
| Drain Disposal | Prohibited | Potential for environmental toxicity and persistence.[1][2] |
| Trash Disposal | Prohibited | To prevent exposure to custodial staff and environmental contamination.[5] |
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound.
References
-
Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). Disposal of Non-hazardous Laboratory Waste Chemicals as Trash. Retrieved from [Link]
-
Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Protect IU. Retrieved from [Link]
-
Ashland. (2016). Product Stewardship Summary: 2-Pyrrolidinone, 1-cyclohexyl-. Retrieved from [Link]
-
Flexsys. (2011). Material Safety Data Sheet: N-Cyclohexyl-2-benzothiazolesulfenamide. Retrieved from [Link]
-
CPAchem. (2023). Safety data sheet: N-Cyclohexyl-2-benzothiazolylsulfenamide. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). Cyclohexyl benzoate. Retrieved from [Link]
-
ResearchGate. (2010). Synthesis Of Some Novel C3 Substituted New Diazo-[3][6]-Benzodiazepine-2- One Derivatives As Potent Anticonvulsants. Retrieved from [Link]
Sources
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- 2. assets.thermofisher.com [assets.thermofisher.com]
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- 4. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 5. chemistry.mtsu.edu [chemistry.mtsu.edu]
- 6. sfasu.edu [sfasu.edu]
Navigating the Safe Handling of 1-Cyclohexyl-3H-1,3-benzodiazol-2-one: A Guide for Laboratory Professionals
Understanding the Hazard Profile: An Evidence-Based Approach
Due to the absence of a dedicated SDS for 1-Cyclohexyl-3H-1,3-benzodiazol-2-one, a conservative approach to safety is warranted. Analysis of related benzimidazolone compounds suggests a potential for the following hazards:
-
Skin Irritation: Many benzimidazole derivatives are known to cause skin irritation upon contact.
-
Serious Eye Irritation: Contact with the eyes may lead to serious irritation or damage.
-
Harmful if Swallowed: Ingestion of similar compounds can be harmful to health.
It is crucial to handle this compound as if it possesses these potential hazards until specific toxicological data becomes available.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the rationale behind each selection.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves | Provides a chemical-resistant barrier to prevent skin contact. Gloves must be inspected prior to use and changed immediately if contaminated. |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles, preventing potential serious eye irritation. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dusts are generated. | Minimizes the risk of inhaling airborne particles, a potential route of exposure. |
Operational Plan: From Receipt to Handling
A systematic workflow is essential for minimizing exposure and ensuring safe handling.
Caption: A stepwise workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Pre-Handling Inspection: Upon receipt, carefully inspect the container for any signs of damage or leakage.
-
Work Area Preparation: Ensure the work area, preferably a chemical fume hood or a well-ventilated space, is clean and uncluttered. Have spill control materials readily available.
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing and Transfer: If the compound is a solid, handle it in a manner that minimizes dust generation. Use a spatula for transfers. All weighing and transfer activities should be conducted in a ventilated enclosure.
-
Experimental Use: During the experiment, avoid direct contact with the substance. Use appropriate laboratory equipment for all manipulations.
-
Post-Handling Decontamination: After use, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the appropriate waste stream.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.
Spill and Exposure Management: A Rapid Response Plan
In the event of a spill or exposure, immediate and correct action is critical.
Spill Response:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Inform your supervisor and colleagues.
-
Contain: For small spills, and if it is safe to do so, contain the spill using an inert absorbent material.
-
Clean-up: Wearing appropriate PPE, carefully clean up the spill. Place all contaminated materials in a sealed, labeled container for hazardous waste disposal.
-
Ventilate: Ensure the area is well-ventilated during and after the clean-up.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and its containers is a critical final step.
All chemical waste, including unused product and contaminated materials, should be treated as hazardous waste.[1][2][3][4]
-
Solid Waste: Collect solid waste in a clearly labeled, sealed container.[1][3] This includes any contaminated lab equipment, which should be double-bagged and tagged as hazardous waste.[1]
-
Liquid Waste: If the compound is dissolved in a solvent, the resulting solution should be collected in a labeled, leak-proof container.[1] Do not mix with other waste streams unless compatibility is confirmed.[3]
-
Container Disposal: Empty containers should be managed as hazardous waste unless thoroughly decontaminated.
Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste disposal procedures.[1]
Conclusion: A Culture of Safety
The responsible use of chemical compounds like this compound underpins the safety and success of research endeavors. By adhering to the principles of hazard assessment, diligent use of personal protective equipment, and strict adherence to handling and disposal protocols, laboratory professionals can create a secure environment for groundbreaking scientific discovery.
References
As a direct Safety Data Sheet for this compound (CAS 100615-14-3) is not publicly available, this guide is based on safety information for structurally related compounds and general laboratory safety practices.
-
GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. (2022-04-11). [Link]
-
Chemistry LibreTexts. 2.1: Chemical Waste. (2020-06-11). [Link]
-
University of Texas at Dallas. Waste handling in the organic chemistry lab. [Link]
-
Texas A&M University-Corpus Christi. Lab Chemical Waste Disposal SOP. [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
